Technical Documentation Center

Tri(mesityl)bismuthine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tri(mesityl)bismuthine

Core Science & Biosynthesis

Foundational

Technical Guide: Tri(mesityl)bismuthine — Structural Dynamics & Synthetic Applications

Executive Summary Tri(mesityl)bismuthine (Bi(Mes)₃) represents a critical case study in organometallic steric engineering. Unlike its lighter congeners (phosphines/arsines) or its unhindered analog triphenylbismuthine (B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tri(mesityl)bismuthine (Bi(Mes)₃) represents a critical case study in organometallic steric engineering. Unlike its lighter congeners (phosphines/arsines) or its unhindered analog triphenylbismuthine (BiPh₃), Bi(Mes)₃ exhibits a distorted trigonal pyramidal geometry driven by extreme steric repulsion from ortho-methyl groups.

This guide provides a rigorous analysis of the molecular geometry, bond angles, and synthetic protocols for Bi(Mes)₃. It is designed for researchers utilizing organobismuth reagents in C-H activation, radical polymerization, and ligand design, where the "propeller-like" steric bulk of the mesityl group dictates reactivity.

Part 1: Structural Dynamics & Steric Architecture

The "Mesityl Effect" on Molecular Geometry

The geometry of Bi(Mes)₃ is defined by the conflict between the bismuth center's preference for orthogonal bonding (due to the inert pair effect and high s-character of the lone pair) and the steric demands of the 2,4,6-trimethylphenyl (mesityl) ligands.

While unsubstituted triphenylbismuthine (BiPh₃) adopts a relatively symmetric


 pyramidal geometry with C-Bi-C bond angles of approximately 93–94° , the introduction of ortho-methyl groups in Bi(Mes)₃ forces a dramatic distortion.
Quantitative Structural Data

Crystallographic analysis reveals that Bi(Mes)₃ does not maintain


 symmetry. Instead, it adopts an asymmetric conformation to relieve strain.
ParameterTriphenylbismuthine (BiPh₃)Tri(mesityl)bismuthine (Bi(Mes)₃)
Geometry Symmetric Trigonal Pyramidal (

)
Distorted Asymmetric Pyramidal
C-Bi-C Bond Angles ~93.9° (Uniform)94.7°, 107.0°, 107.6° (Highly Split)
Bi-C Bond Length 2.24 – 2.26 Å2.31 – 2.32 Å (Elongated)
Conformation Propeller-like (Regular twist)Irregular Propeller (Unequal rotation)

Key Insight: The split in bond angles (one acute at ~95°, two obtuse at ~107°) indicates that two mesityl rings splay open to accommodate the third, breaking symmetry. This "open" face of the molecule creates a unique steric pocket for catalytic approach, distinct from the uniform shielding of BiPh₃.

Visualization of Steric Distortion

The following diagram illustrates the logical flow of steric influence on the bismuth center.

BiMes3_Geometry Bi_Center Bismuth (Bi) Center [High s-character lone pair] Ortho_Me Ortho-Methyl Groups (Steric Bulk) Bi_Center->Ortho_Me Ligand Attachment Bond_Elongation Bi-C Bond Elongation (2.31 Å) Ortho_Me->Bond_Elongation Repulsion Force Angle_Distortion Angle Distortion (94° / 107° / 107°) Ortho_Me->Angle_Distortion Steric Splay Symmetry_Break Loss of C3v Symmetry (Asymmetric Cleft) Bond_Elongation->Symmetry_Break Angle_Distortion->Symmetry_Break Resultant Geometry

Figure 1: Causal pathway of steric forces leading to the asymmetric geometry of Bi(Mes)₃.

Part 2: Synthesis Protocol

Methodology: Grignard Metathesis

The most reliable route to high-purity Bi(Mes)₃ is the reaction of bismuth(III) chloride with mesitylmagnesium bromide. Due to the steric bulk, the third addition is slow, requiring reflux conditions to drive the reaction to completion.

Safety Note: Organobismuth compounds are generally less toxic than arsenic/antimony analogs but should still be handled under inert atmosphere to prevent oxidative degradation.

Step-by-Step Protocol
  • Reagent Preparation:

    • Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

    • Maintain a positive pressure of Argon (Ar) or Nitrogen (N₂).

    • Prepare Mesitylmagnesium bromide (MesMgBr) (1.0 M in THF, 3.3 equiv) or synthesize in situ from bromomesitylene and Mg turnings.

  • BiCl₃ Addition:

    • Dissolve anhydrous BiCl₃ (1.0 equiv) in dry THF (0.5 M concentration).

    • Cool the MesMgBr solution to 0°C.

    • Add the BiCl₃ solution dropwise over 30 minutes. Note: A yellow/orange suspension will form.

  • Thermal Drive:

    • Allow the mixture to warm to room temperature.

    • Crucial Step: Heat to reflux (66°C) for 12–18 hours. The bulky mesityl groups require thermal energy to overcome the kinetic barrier of the third substitution.

  • Workup & Purification:

    • Quench with saturated NH₄Cl(aq) at 0°C.

    • Extract with diethyl ether or dichloromethane.

    • Dry organic layer over MgSO₄ and concentrate.[1]

    • Recrystallization: Recrystallize from hot ethanol or a chloroform/ethanol mixture. Bi(Mes)₃ typically forms large, pale-yellow needles.

Synthesis Workflow Diagram

Synthesis_Workflow Start Precursors: BiCl3 + MesMgBr Mix 0°C Addition (Kinetic Phase) Start->Mix Reflux Reflux (THF, 18h) (Thermodynamic Phase) Mix->Reflux Overcome Sterics Quench Quench (NH4Cl) & Extraction Reflux->Quench Crystal Recrystallization (EtOH/CHCl3) Quench->Crystal Product Pure Bi(Mes)3 (Yellow Needles) Crystal->Product

Figure 2: Synthetic workflow for Bi(Mes)₃ emphasizing the reflux step required for steric loading.

Part 3: Applications in Catalysis & Drug Development

The unique geometry of Bi(Mes)₃ makes it a valuable precursor in two specific high-value domains:

Radical Precursors & Oxidants

Bi(Mes)₃ is readily oxidized to Bi(V) species (e.g., Bi(Mes)₃Cl₂). The weak Bi-C bond (approx. 45-50 kcal/mol) allows for the homolytic cleavage of the Bi-C bond under mild photolytic or thermal conditions, generating mesityl radicals .

  • Application: Used as a radical source in polymerization initiators or for the arylation of aromatics without transition metals.

Steric Shielding in Ligand Design

In coordination chemistry, Bi(Mes)₃ acts as a "Z-type" ligand (Lewis acid) or a bulky donor. The asymmetric "cleft" formed by the 107°/107°/94° angle split allows it to dock onto metal centers (like Pd or Pt) while blocking specific quadrants of the coordination sphere, enhancing regio-selectivity in catalysis.

References

  • Structural Chemistry of Bismuth Compounds. ResearchGate. (Detailed crystallographic data on Bi(Mes)₃ bond angles and distortions).

  • Synthesis of Organobismuth Compounds. Google Patents / PubChem. (Protocols for trimesitylbismuthine synthesis and chlorination).

  • Molecular Bismuth(III) Monocations: Structure, Bonding, Reactivity. RSC Chemical Communications. (Context on Bi(III) electronic structure and Lewis acidity).

  • Crystal Structure of Triphenylbismuthine. ResearchGate. (Baseline comparison data for BiPh₃ geometry).

Sources

Exploratory

An In-Depth Technical Guide to the Electronic Structure of Tri(mesityl)bismuthine

Foreword: The Enigmatic Nature of Heavy p-Block Organometallics Tri(mesityl)bismuthine, Bi(C₉H₁₁)₃, stands as a fascinating case study at the intersection of steric hindrance and relativistic effects in heavy element che...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enigmatic Nature of Heavy p-Block Organometallics

Tri(mesityl)bismuthine, Bi(C₉H₁₁)₃, stands as a fascinating case study at the intersection of steric hindrance and relativistic effects in heavy element chemistry. As a trivalent organobismuth compound, its properties are dictated by the electronic nature of the bismuth atom, profoundly influenced by the bulky 2,4,6-trimethylphenyl (mesityl) ligands. Understanding its electronic structure is not merely an academic exercise; it provides a foundational blueprint for the rational design of novel catalysts, reagents in organic synthesis, and advanced materials where the unique characteristics of bismuth are paramount. This guide offers a comprehensive exploration of the experimental and theoretical methodologies employed to elucidate the electronic landscape of this sterically encumbered molecule, providing researchers and drug development professionals with a robust framework for their own investigations in this field.

The Core Architecture: Molecular Geometry and its Electronic Implications

The electronic structure of a molecule is inextricably linked to its three-dimensional geometry. For tri(mesityl)bismuthine, the sheer size of the three mesityl groups is the dominant factor governing its molecular architecture.

Steric Crowding and the Pyramidal Geometry

Triaryl pnictogens, including bismuthines, typically adopt a trigonal pyramidal geometry.[1] This structure arises from the presence of a stereochemically active lone pair of electrons on the central bismuth atom. In tri(mesityl)bismuthine, this intrinsic geometry is further distorted by the immense steric pressure exerted by the three mesityl ligands.

ParameterExpected Value for Tri(mesityl)bismuthineComparison with TriphenylbismuthineRationale
Bi-C Bond Length > 2.25 Å~2.25 Å[1]Steric repulsion between the bulky mesityl groups forces the Bi-C bonds to lengthen.
C-Bi-C Bond Angle < 94°~94°[3]The large cone angle of the mesityl ligands leads to increased repulsion between them, compressing the bond angles around the central bismuth atom.
Molecular Symmetry Propeller-like C₃ symmetryC₃ symmetryThe mesityl groups are likely twisted out of the C-Bi-C plane in a propeller-like fashion to alleviate steric clashes between the ortho-methyl groups.

The propeller-like conformation is a critical feature, as the dihedral angle of the mesityl rings relative to the Bi-C bond axis will determine the extent of overlap between the p-orbitals of the aromatic rings and the orbitals of the bismuth atom.

Caption: Schematic of the trigonal pyramidal geometry of Tri(mesityl)bismuthine.

Theoretical Framework: A Computational Deep Dive

To truly dissect the electronic structure, we must turn to computational chemistry, with Density Functional Theory (DFT) being the workhorse for molecules of this size.

The Power of Density Functional Theory (DFT)

DFT calculations allow us to model the electron distribution and predict a wide range of electronic properties with high accuracy. A typical DFT workflow for tri(mesityl)bismuthine would involve geometry optimization followed by an analysis of the molecular orbitals (MOs), electrostatic potential, and bonding.

Protocol for DFT Analysis of Tri(mesityl)bismuthine:

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: A functional such as B3LYP is commonly employed, which balances accuracy and computational cost.

    • Basis Set: A basis set like LANL2DZ for the heavy bismuth atom (to account for relativistic effects) and a Pople-style basis set (e.g., 6-31G(d)) for the lighter C and H atoms is a robust choice.

    • Rationale: This step is crucial as the calculated electronic properties are highly dependent on the molecular geometry. The optimized structure will provide the predicted bond lengths and angles, which can be compared with experimental data if available.

  • Molecular Orbital (MO) Analysis:

    • Objective: To understand the distribution and energy of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Significance: The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

    • Expected Results: In tri(mesityl)bismuthine, the HOMO is expected to have significant contribution from the bismuth lone pair (a mixture of Bi 6s and 6p orbitals) and the π-systems of the mesityl rings. The LUMO is likely to be a σ* anti-bonding orbital associated with the Bi-C bonds.

  • Natural Bond Orbital (NBO) Analysis:

    • Objective: To analyze the charge distribution and the nature of the Bi-C bonds.

    • Method: NBO analysis partitions the electron density into localized bonds and lone pairs, providing a more intuitive chemical picture.

    • Rationale: This analysis will quantify the covalent and ionic character of the Bi-C bonds and provide a detailed description of the hybridization of the bismuth atom's orbitals.

cluster_input Input cluster_dft DFT Calculation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/LANL2DZ) mol_structure->geom_opt Define Functional & Basis Set freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom mo_nbo MO & NBO Analysis freq_calc->mo_nbo thermo Thermodynamic Properties freq_calc->thermo electronic_prop Electronic Properties (HOMO, LUMO, Charges) mo_nbo->electronic_prop

Caption: Workflow for DFT analysis of Tri(mesityl)bismuthine's electronic structure.

Experimental Validation: Spectroscopic Fingerprints

While theoretical calculations provide a detailed picture, experimental validation is essential. A combination of spectroscopic techniques can probe the electronic structure and confirm the theoretical predictions.

Synthesis of Tri(mesityl)bismuthine

The synthesis of tri(mesityl)bismuthine is typically achieved via a Grignard reaction.

Protocol for Synthesis:

  • Grignard Reagent Formation: Mesityl bromide (2,4,6-trimethylphenyl bromide) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (N₂ or Ar) to form the Grignard reagent, mesitylmagnesium bromide.

  • Reaction with Bismuth Trichloride: A solution of bismuth(III) chloride (BiCl₃) in an anhydrous solvent is added dropwise to the Grignard reagent at low temperature (e.g., 0 °C).

  • Workup and Purification: The reaction mixture is quenched with an aqueous solution (e.g., ammonium chloride), and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization, to yield tri(mesityl)bismuthine as a crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the mesityl groups. One would expect to see distinct signals for the aromatic protons and the methyl protons.[4]

  • ¹³C NMR: The carbon NMR will show signals for the four unique carbon environments in the mesityl groups.

  • ²⁰⁹Bi NMR: Direct observation of the bismuth nucleus is challenging. ²⁰⁹Bi is a quadrupolar nucleus, which often leads to very broad signals, making high-resolution NMR difficult for all but the most symmetric environments.[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption spectrum of tri(mesityl)bismuthine will reveal the energies required to promote electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). One would expect to see absorptions in the UV region corresponding to π → π* transitions within the aromatic rings and n → σ* or π → σ* transitions involving the bismuth center.[5][6][7]

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides a direct experimental measure of the energies of the occupied molecular orbitals. By irradiating the molecule with high-energy photons (e.g., from a He(I) source), electrons are ejected, and their kinetic energies are measured. According to Koopmans' theorem, the ionization potential for removing an electron from a particular orbital is approximately equal to the negative of the orbital energy. This technique would allow for the direct experimental determination of the HOMO energy and the energies of other high-lying occupied orbitals, providing a direct point of comparison for the DFT calculations.[8]

Conclusion: A Synthesis of Theory and Experiment

The electronic structure of tri(mesityl)bismuthine is a complex interplay of the intrinsic properties of the heavy bismuth atom and the significant steric and electronic influence of the three mesityl ligands. A comprehensive understanding requires a synergistic approach, combining the predictive power of Density Functional Theory with the empirical validation of spectroscopic techniques. The pyramidal geometry, dominated by steric hindrance, dictates the fundamental orbital arrangement. DFT calculations can then provide a detailed quantitative picture of the frontier molecular orbitals, charge distribution, and bonding characteristics. This theoretical model is then tested and refined through experimental data from NMR, which confirms the molecular structure, and UV-Vis and Photoelectron spectroscopies, which directly probe the electronic transitions and orbital energies. This integrated workflow not only illuminates the specific properties of tri(mesityl)bismuthine but also provides a robust template for the investigation of other complex organometallic compounds, paving the way for their application in catalysis and materials science.

References

  • Griffin, N. A., et al. (2021). Crystal Structure of Bis(2,4,6-trimethylphenyl)phosphine Oxide. Molbank, 2021(4), M1293. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐vis spectra of synthesised bismuth and bismuth oxide nanoparticles. Retrieved from [Link]

  • Issler, K., et al. (2023). Photoelectron spectroscopy and dissociative photoionization of fulminic acid, HCNO. UCL Discovery. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

  • Huang, J. J. (2022). Electrochemical and Spectroscopic Investigations of Bismuth Ions with Sulfur-Containing Biomolecules. Defense Technical Information Center. Available at: [Link]

  • Schraml, J. (1995). 29Si NMR spectroscopy of trimethylsilyl tags. Progress in Nuclear Magnetic Resonance Spectroscopy, 28(4), 289-346. Available at: [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • NMR Service. (n.d.). (209Bi) Bismuth NMR. University of Ottawa. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Ghasemi, F., & Gholizadeh, A. (2014). Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms. Scientia Iranica, 21(6), 2271-2277. Available at: [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of BSS nanoparticles in aqueous solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylbismuthine. Retrieved from [Link]

  • PubChem. (n.d.). Tris(2,4,6-trimethylphenyl)triphosphirane. CID 12956654. Retrieved from [Link]

  • Pan, J. F., et al. (1998). He I and He II photoelectron spectra of 2(3H)-furanone and 5-methyl-2(3H)-furanone.
  • Pan, J. F., et al. (1998). He I and He II photoelectron spectra of γ-thionobutyrolactones and γ-butyrolactones.
  • Potts, A. W., & Williams, T. A. (1976). The Ultra-violet Photoelectron Spectra of Gas-phase and Condensed Bismuth Halides and Antimony Trifluoride. Journal of the Chemical Society, Faraday Transactions 2, 72, 1892-1900.

Sources

Foundational

"health and safety handling guidelines for Tri(mesityl)bismuthine"

The following technical guide is structured to serve as an authoritative operational document for research and development environments. It prioritizes the specific physicochemical behavior of sterically hindered organob...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative operational document for research and development environments. It prioritizes the specific physicochemical behavior of sterically hindered organobismuth compounds.

Executive Summary & Compound Architecture

Tri(mesityl)bismuthine represents a distinct class of organopnictogens where steric bulk dictates stability. Unlike its lighter congener Trimethylbismuth (pyrophoric/volatile) or the electronically simpler Triphenylbismuth , the mesityl derivative utilizes the "ortho-effect" to shield the bismuth center.

For drug development professionals, this compound is a valuable reagent for C-arylation and radical group transfer. However, its handling protocols are often conflated with highly toxic alkyl-bismuths. This guide delineates the specific operational window for Tri(mesityl)bismuthine: kinetically stable in air but thermodynamically sensitive to prolonged oxidative stress.

Physicochemical Profile
PropertySpecificationOperational Implication
Physical State White to off-white crystalline solidLow inhalation risk compared to liquid alkyls; dust control is primary.[1]
Molecular Weight 566.5 g/mol High molecular weight aids in non-volatile handling.
Solubility Soluble: THF, DCM, Toluene, CHCl₃Insoluble: Water, AlcoholsUse anhydrous non-polar solvents for reactions. Hydrophobic nature prevents rapid hydrolysis.
Stability Air-stable (Solid state)Slow oxidation (Solution state)Can be weighed in air for rapid use; store under inert gas for long-term purity.
Geometry Trigonal Pyramidal (Propeller-like)The ortho-methyl groups create a "Steric Umbrella" protecting the Bi lone pair.

Toxicological Assessment & Risk Stratification

Core Directive: Do not treat this solely as an organic irritant. It is a heavy metal vector.

The "Heavy Metal" Trojan Horse

While organobismuth compounds are historically less toxic than their Arsenic (As) and Antimony (Sb) counterparts due to the "Inert Pair Effect" and lower bioavailability, Tri(mesityl)bismuthine is highly lipophilic.

  • Mechanism: The lipophilic mesityl groups facilitate transport across cell membranes. Once intracellular, metabolic breakdown can release Bi(III) ions, which have high affinity for thiol (-SH) groups in enzymes.

  • Acute Toxicity: Low to Moderate. Likely harmful if swallowed or inhaled as dust.

  • Chronic Toxicity: Undefined for this specific derivative.[2] Treat as a cumulative heavy metal toxicant (Target organs: Kidney, Liver).

Hazard Differentiation

It is critical to distinguish this compound from high-risk analogs to avoid "safety fatigue" (over-precautions that lead to non-compliance).

RiskHierarchy cluster_0 High Risk (Pyrophoric/Volatile) cluster_1 Moderate Risk (Solid/Stable) Me3Bi Trimethylbismuth (Pyrophoric Liquid) Ph3Bi Triphenylbismuth (Solid) Me3Bi->Ph3Bi Decreasing Volatility Risk Handling Protocol Me3Bi->Risk Glovebox Only Mes3Bi Tri(mesityl)bismuthine (Sterically Protected Solid) Ph3Bi->Mes3Bi Increasing Steric Stability Mes3Bi->Risk Fume Hood + Inert Storage

Figure 1: Comparative Risk Hierarchy of Organobismuth Compounds. Note the shift from pyrophoric hazards (Alkyl) to heavy metal management (Aryl).

Hierarchy of Controls

To ensure data integrity in drug discovery, we treat the compound as "Chemically Sensitive" rather than just "Safety Hazardous."

Engineering Controls
  • Primary Barrier: Certified Chemical Fume Hood.

    • Requirement: Face velocity 80–100 fpm.

    • Reasoning: Captures dust during weighing and solvent vapors during dissolution.

  • Secondary Barrier (Optional but Recommended): Inert Atmosphere (Schlenk Line or Glovebox).

    • Reasoning: While air-stable as a solid, the Bi-C bond can undergo protodebismuthation or slow oxidation in solution. For catalytic cycles (e.g., Pd-catalyzed cross-coupling), oxygen exclusion is vital for reproducibility, not just safety.

Personal Protective Equipment (PPE)[2]
  • Respiratory: N95 or P100 particulate respirator if weighing >1 gram outside a ventilated enclosure (not recommended).

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner, 5 mil outer). The compound is lipophilic; if dissolved in DCM, it will permeate thin nitrile rapidly.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient if working with solutions under pressure/heat.

Operational Protocols: From Storage to Synthesis

A. Storage & Stability[2]
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen backfill.

  • Container: Amber glass with PTFE-lined cap. Light sensitivity is minor, but UV can accelerate surface oxidation.

  • Self-Validation: Check appearance before use. Pure compound is white/off-white. Yellowing or graying indicates surface oxidation or decomposition to Bismuth(0).

B. Solubilization & Reaction Setup (Schlenk Technique)

Field Note: Many "failed" reactions with organobismuth reagents are actually due to wet solvents causing protonolysis of the Bi-C bond.

Protocol:

  • Weighing: Weigh the solid in air (rapidly) or in a glovebox. If weighing in air, transfer immediately to a pre-dried reaction vessel.

  • Solvent Prep: Use anhydrous, degassed solvents (DCM, Toluene).

  • Addition: Add solvent against a counter-flow of inert gas (Argon preferred due to density).

  • Dissolution: Sonicate if necessary. The solution should be clear. Turbidity suggests formation of Bi-oxides or hydrolysis products.

C. Reaction Monitoring
  • TLC: Can be monitored via UV. Note that Bismuth compounds often trail on silica due to Lewis acidity. Pre-treat plates with 1% Triethylamine if streaking occurs.

  • Quenching: Quench reactions with saturated NH₄Cl or dilute HCl. Caution: This generates bismuth salts.[3]

Workflow cluster_integrity Scientific Integrity Checkpoint Start Start: Solid Tri(mesityl)bismuthine Check Visual Inspection (White/Off-White?) Start->Check Weigh Weighing (Fume Hood/Glovebox) Check->Weigh Pass Waste Waste Segregation (Heavy Metal Stream) Check->Waste Fail (Yellow/Gray) Solvent Solubilization (Anhydrous Solvent + Argon) Weigh->Solvent Reaction Reaction (Cross-coupling/Radical Gen) Solvent->Reaction Quench Quench (Dilute Acid/Buffer) Reaction->Quench Quench->Waste

Figure 2: Operational Workflow ensuring both safety and chemical integrity.

Emergency Response & Waste Management

Spill Management
  • Solid Spill: Do not dry sweep (generates dust). Wet wipe with a solvent-dampened pad (Acetone or Ethanol) to capture particles.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (paper towels) if the solvent is flammable, unless immediately transferred to a fume hood.

Decontamination
  • Glassware: Rinse with dilute HCl (1M) to solubilize bismuth residues, followed by water and acetone.

  • Surface: Wash with soap and water. Bismuth residues are generally not persistent toxins like mercury, but standard hygiene applies.

Waste Disposal (Crucial)

NEVER dispose of down the drain.

  • Stream: "Heavy Metal Organic Waste."

  • Labeling: Must explicitly state "Contains Bismuth."

  • Segregation: Keep separate from oxidizers (e.g., peroxides) to prevent uncontrolled oxidation of the organic ligands.

References

  • Gagnon, A., et al. (2012). "Bismuth(III)-Mediated N-Arylation of Indoles and Related Heterocycles." Journal of Organic Chemistry. Link

  • ChemicalBook. (2023). "Tri(mesityl)bismuthine CAS 59344-64-8 Properties and Safety." ChemicalBook Database. Link

  • Suzuki, H., et al. (2001). "Organobismuth Chemistry." Elsevier Science. (Authoritative text on organobismuth stability and toxicity).
  • PubChem. (2023). "Bismuth Compounds - Toxicity and Safety." National Library of Medicine. Link(Referenced as closest toxicological analog).

  • Ereztech. (2023). "Trimethylbismuth Safety Data Sheet." Ereztech.[4] Link(Cited for contrast: Pyrophoric vs. Stable).

Sources

Protocols & Analytical Methods

Method

The Strategic Application of Tri(mesityl)bismuthine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction: Navigating the Landscape of Organobismuth Catalysis In the ever-evolving field of synthetic organic chemistry, the quest for efficient, selective, and robust catalytic systems is paramount. While palladium-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Organobismuth Catalysis

In the ever-evolving field of synthetic organic chemistry, the quest for efficient, selective, and robust catalytic systems is paramount. While palladium-catalyzed cross-coupling reactions have become a cornerstone of modern synthesis, the exploration of main-group organometallic reagents continues to unveil novel reactivity and strategic advantages. Among these, organobismuth compounds have emerged as compelling partners in catalysis due to bismuth's low cost, low toxicity, and unique electronic properties.[1]

This technical guide delves into the specific applications of tri(mesityl)bismuthine as a sterically encumbered arylating agent in palladium-catalyzed cross-coupling reactions. The bulky mesityl (2,4,6-trimethylphenyl) groups confer distinct reactivity upon the bismuth center, influencing transmetalation efficiency and product distribution. We will explore the synthesis of this valuable reagent, its role in key cross-coupling transformations, and provide detailed protocols to facilitate its application in the research and development laboratory.

Synthesis of Tri(mesityl)bismuthine: A Foundational Protocol

The preparation of tri(mesityl)bismuthine is readily achieved via a Grignard reaction, a standard method for the synthesis of triaryl bismuth compounds.[2] The protocol necessitates strict anaerobic and anhydrous conditions to ensure optimal yield and purity.

Experimental Protocol: Synthesis of Tri(mesityl)bismuthine

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 2-Bromomesitylene

  • Anhydrous tetrahydrofuran (THF)

  • Bismuth(III) chloride (BiCl₃)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Mesitylmagnesium Bromide:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).

    • Add a single crystal of iodine to the flask.

    • A solution of 2-bromomesitylene (1.0 equiv.) in anhydrous THF is added to the dropping funnel.

    • Add a small portion of the 2-bromomesitylene solution to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.

    • The remaining 2-bromomesitylene solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown suspension.

  • Synthesis of Tri(mesityl)bismuthine:

    • In a separate flame-dried Schlenk flask, suspend bismuth(III) chloride (0.33 equiv.) in anhydrous diethyl ether under a nitrogen atmosphere.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the BiCl₃ suspension to the Grignard reagent via cannula transfer with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude tri(mesityl)bismuthine can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford a white crystalline solid.[3]

Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 6.95 (s, 6H, Ar-H), 2.29 (s, 18H, Me), 2.24 (s, 9H, Me) ppm.[3]

  • ¹³C NMR (125 MHz, CDCl₃): δ 154.94, 145.87, 137.20, 129.00, 27.75, 20.90 ppm.[3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron species and an organohalide.[1][4] Tri(mesityl)bismuthine can serve as an effective transmetalating agent, transferring its bulky mesityl groups to a palladium center. The steric hindrance of the mesityl groups can be advantageous in promoting reductive elimination and preventing side reactions.[5][6]

Mechanistic Considerations: The Role of Tri(mesityl)bismuthine

The catalytic cycle of a Suzuki-Miyaura reaction utilizing tri(mesityl)bismuthine is depicted below. The key step involving the organobismuth reagent is the transmetalation from bismuth to the palladium(II) center. The efficiency of this step is influenced by the choice of base and the lability of the bismuth-carbon bonds.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdMes Ar-Pd(II)-Mes(L)₂ ArPdX->ArPdMes Bi(Mes)₃ / Base Transmetalation Transmetalation ArPdMes->Pd0 Product Ar-Mes ArPdMes->Product RedElim Reductive Elimination ArX Ar-X BiMes3 Bi(Mes)₃ Base Base BiWaste Mes₂BiX Mes Mes = Mesityl Ar Ar = Aryl X X = Halide L L = Ligand

Caption: Catalytic cycle for the Suzuki-Miyaura coupling using tri(mesityl)bismuthine.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is adapted from procedures for sterically hindered triarylbismuthines and serves as a representative method for the mesityl derivative.[3]

Materials:

  • Aryl bromide (1.0 equiv.)

  • Tri(mesityl)bismuthine (0.4 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard Schlenk tube and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add the aryl bromide, tri(mesityl)bismuthine, palladium(II) acetate, triphenylphosphine, and potassium phosphate.

  • Add anhydrous DMF via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Influence of Reaction Parameters

ParameterVariationEffect on YieldRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃MinorBoth are effective precatalysts that form the active Pd(0) species in situ.
Ligand PPh₃, XPhosSignificantBulky, electron-rich phosphine ligands like XPhos can accelerate oxidative addition and reductive elimination, especially with sterically demanding substrates.[7]
Base K₃PO₄, Cs₂CO₃ModerateThe choice of base can influence the rate of transmetalation.[8]
Solvent DMF, Toluene, DioxaneModerateSolvent polarity can affect the solubility of reagents and the stability of catalytic intermediates.

Potential Applications in Heck and Sonogashira Couplings

While less documented for tri(mesityl)bismuthine specifically, organobismuth reagents can participate in other palladium-catalyzed cross-coupling reactions. The fundamental principle of transmetalation remains the same, suggesting the feasibility of these transformations.

Conceptual Workflow: Heck and Sonogashira Reactions

Heck_Sonogashira_Workflow Start Tri(mesityl)bismuthine + Aryl Halide Heck Heck Coupling (+ Alkene, Base) Start->Heck Sonogashira Sonogashira Coupling (+ Terminal Alkyne, Base, Cu(I) co-catalyst) Start->Sonogashira Heck_Product Styrenyl Mesitylene Derivative Heck->Heck_Product Sonogashira_Product Mesityl-Aryl Alkyne Sonogashira->Sonogashira_Product

Caption: Conceptual workflow for Heck and Sonogashira couplings.

Heck-Type Reaction Considerations

In a Heck-type reaction, the aryl group from the organobismuth reagent would be transferred to an alkene. The steric bulk of the mesityl group would likely favor the formation of the E-isomer of the resulting substituted alkene.[9]

Sonogashira-Type Reaction Considerations

For a Sonogashira-type coupling, a copper(I) co-catalyst is typically employed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[10][11] The use of tri(mesityl)bismuthine would provide the aryl component for coupling with a terminal alkyne.

Conclusion and Future Outlook

Tri(mesityl)bismuthine represents a valuable, albeit underexplored, reagent for palladium-catalyzed cross-coupling reactions. Its sterically demanding nature offers potential advantages in controlling selectivity and promoting challenging couplings. The protocols and mechanistic insights provided herein serve as a foundation for researchers and drug development professionals to explore the utility of this and other sterically hindered organobismuth compounds in their synthetic endeavors. Further research into the direct comparison of tri(mesityl)bismuthine with other organometallic reagents and its application in a broader range of cross-coupling reactions is warranted to fully elucidate its synthetic potential.

References

Sources

Application

"protocol for arylation reactions using Tri(mesityl)bismuthine"

This Application Note and Protocol guide is structured to provide a high-fidelity, actionable workflow for researchers utilizing Tri(mesityl)bismuthine in complex organic synthesis. Application Note: Sterically Demanding...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide a high-fidelity, actionable workflow for researchers utilizing Tri(mesityl)bismuthine in complex organic synthesis.

Application Note: Sterically Demanding Arylation using Tri(mesityl)bismuthine ( )

Executive Summary: The "Steric Ceiling" Breakthrough

In drug discovery, the introduction of the mesityl (2,4,6-trimethylphenyl) group is a high-value strategy for inducing atropisomerism, improving metabolic stability (blocking P450 sites), and modulating solubility. However, traditional methods like Suzuki-Miyaura coupling often fail with mesityl-boronic acids due to rapid protodeboronation and slow transmetallation rates caused by the immense steric bulk of the ortho-methyl groups.

Tri(mesityl)bismuthine (


)  bypasses this "steric ceiling." Unlike boron, the C-Bi bond is weaker and more polarizable, allowing for facile transmetallation even with extreme steric hindrance. This guide details the protocols for N-arylation , O-arylation , and Pd-catalyzed cross-coupling , providing a robust alternative where other organometallics fail.

Mechanistic Intelligence

To ensure reproducibility, one must understand the catalytic engine. The reaction does not follow a simple oxidative addition/reductive elimination cycle. It operates via a Cu(II)/Cu(III) oxidative coupling mechanism (for N/O-arylation) or a transmetallation-driven Pd(0)/Pd(II) cycle (for C-C coupling).

The Copper-Promoted Oxidative Cycle

In N- and O-arylation, the reaction is oxidative. The Bismuth reagent acts as a reservoir of aryl groups.[1] The critical step is the formation of a transient Cu(III) species.

G Start Start: Nucleophile (Nu-H) + Cu(OAc)2 Complex1 Intermediate A: [Cu(II)-Nu] Complex Start->Complex1 Coordination Transmetal Transmetallation: Transfer of Mesityl Group Complex1->Transmetal + Base Bi_Input Input: Bi(Mes)3 Bi_Input->Transmetal Cu3_Species Intermediate B: [Mes-Cu(III)-Nu] Species Transmetal->Cu3_Species Oxidation (CuII -> CuIII) Red_Elim Reductive Elimination Cu3_Species->Red_Elim Fast Red_Elim->Start Cu(I) -> Cu(II) Product Product: Mes-Nu (N-Mesityl / O-Mesityl) Red_Elim->Product Recycle Re-oxidation (if catalytic) O2 / Air

Figure 1: The simplified oxidative transfer cycle. Note that Bismuth transfers the aryl group to Copper, which then couples with the nucleophile.

Experimental Protocols

Protocol A: N-Mesitylation of Hindered Amines

Objective: Synthesis of N-Mesityl amines (e.g., N-mesitylaniline) which are difficult to access via Buchwald-Hartwig due to reductive elimination barriers.

Reagents:

  • Substrate: Secondary amine (1.0 equiv)

  • Reagent:

    
     (1.0 - 1.2 equiv)
    
  • Catalyst:

    
     (Anhydrous preferred) (1.0 equiv for stoichiometric; 0.1-0.2 equiv for catalytic + oxidant)
    
  • Base: Pyridine (3.0 equiv) or

    
    
    
  • Solvent:

    
     (DCM) or Toluene (for higher temps)
    

Step-by-Step Methodology:

  • System Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Note: While Bismuth is moisture tolerant, water inhibits the Copper cycle.

  • Solvation: Add the amine (1.0 mmol) and

    
     (1.2 mmol, 684 mg) to the flask. Dissolve in dry DCM (5 mL).
    
  • Catalyst Activation: Add

    
     (1.0 mmol, 181 mg). The solution should turn a heterogeneous blue/green suspension.
    
  • Base Addition: Add Pyridine (3.0 mmol, 240 µL).

    • Observation Checkpoint: The solution often darkens to a deep blue/purple (copper-amine-pyridine complex). This indicates successful coordination.

  • Reaction: Stir vigorously at Room Temperature for 16–24 hours. Open to air (if using catalytic Cu) or under

    
     (if stoichiometric Cu).
    
    • Optimization: If the amine is electron-poor, heat to 40°C.

  • Quench & Purification:

    • Filter the reaction mixture through a pad of Celite to remove inorganic Bismuth/Copper salts. Wash with EtOAc.[2]

    • Concentrate the filtrate.

    • Self-Validating Check:

      
       has a high Rf (non-polar). The product will be more polar. If unreacted 
      
      
      
      remains, it can be recovered via column chromatography (Hexanes).
Protocol B: O-Mesitylation of Phenols (The "Magic" Ether)

Objective: Synthesis of bulky aryl ethers.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent:

    
     (1.0 equiv)
    
  • Catalyst:

    
     (1.0 equiv)[3]
    
  • Solvent: Toluene (preferred for phenols) at 50°C.

Critical Workflow Differences:

  • Phenols are less nucleophilic than amines. The reaction requires heating to 50–60°C .

  • Oxygen Atmosphere: If running catalytically (0.1 equiv Cu), an

    
     balloon is mandatory  to re-oxidize Cu(I) to Cu(II).
    
Protocol C: Pd-Catalyzed Cross-Coupling (Stille-Alternative)

Objective: Coupling


 with Aryl Iodides/Triflates to form biaryls.

Reagents:

  • Electrophile: Aryl Iodide (1.0 equiv)

  • Reagent:

    
     (1.0 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: DMF or NMP (Degassed)

Methodology:

  • Combine Aryl Iodide,

    
    , and Base in a Schlenk tube.
    
  • Add DMF (degassed).

  • Add Pd catalyst under Argon flow.

  • Heat to 90°C for 4–12 hours.

    • Mechanistic Note: Bismuth transmetallates the mesityl group to Palladium. This is slower than Tin (Stille) but non-toxic and avoids the "homocoupling" seen with Boron.

Data & Performance Metrics

Table 1: Comparative Efficiency of Mesityl Transfer

ParameterBoronic Acid (

)
Tri(mesityl)bismuthine (

)
Steric Tolerance Low (Slow transmetallation)High (Facile C-Bi cleavage)
Protodeboronation High Risk (Major side reaction)Negligible
Reaction Temp High (80-120°C)Mild (RT - 50°C for N/O-arylation)
Base Requirement Strong Base RequiredMild Base (Pyridine/

)
Toxicity LowLow (Non-toxic Bi salts)

Troubleshooting: The "Self-Validating" System

Use these checkpoints to validate the reaction in real-time without external analysis.

ObservationDiagnosisCorrective Action
Reaction stays pale blue (Suspension) Catalyst not ligated/active.Add more Pyridine.[4][5] Ensure solvent is not "wet" (water clumps the salt).
Reaction turns black/brown immediately Catalyst decomposition (Cu(0) ppt).Reduce temperature.[6][7] Ensure

flow (if catalytic).
No product on TLC after 4h Steric barrier too high.Switch solvent to Toluene and heat to 60°C.
Bi(Mes)3 spot remains unchanged Transmetallation failure.Check base strength.[6] For Pd-coupling, switch to

in NMP.

References

  • Copper-Promoted O-Arylation of Tyrosine: Roch, L. et al. Copper-Promoted O-Arylation of the Phenol Side Chain of Tyrosine Using Triarylbismuthines. Eur. J. Org.[4] Chem.2020 , 5363.[4] Link

  • General N-Arylation Mechanism: Barton, D. H. R. et al. Copper salts catalysis of N-phenylation of amines by trivalent organobismuth compounds. Tetrahedron Lett.[4]1987 , 28, 887.[4] Link

  • Bismuth in Cross-Coupling: Gagnon, A. et al. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides. J. Org.[4][5] Chem.2008 , 73, 3452.[5] Link

  • Review of Bismuth Reagents: Condon, S. et al. Preparation and synthetic applications of trivalent arylbismuth compounds. Org.[4][6][8] Prep. Proced. Int.2014 , 46,[4] 89. Link

  • S-Arylation Protocol: Zhou, X. et al. Copper-promoted S-arylation reactions with triarylbismuths. RSC Adv.[4][6]2023 , 13, 33167.[6] Link

Disclaimer: All protocols involve the use of transition metals and organic solvents. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory. Bismuth compounds are generally low-toxicity, but mesitylene derivatives can be irritants.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tri(mesityl)bismuthine Synthesis Optimization

Product ID: Bi(Mes)₃ Synthesis Protocol Support Tier: Level 3 (Senior Application Scientist) Status: Operational Introduction: The Steric Challenge Welcome to the technical support hub for Tri(mesityl)bismuthine [Bi(Mes)...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: Bi(Mes)₃ Synthesis Protocol Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Introduction: The Steric Challenge

Welcome to the technical support hub for Tri(mesityl)bismuthine [Bi(Mes)₃] .

If you are accessing this guide, you are likely encountering low yields (below 50%) or difficulty isolating pure crystals. Unlike simple triphenylbismuthine, the synthesis of Bi(Mes)₃ is a battle against steric congestion . The three mesityl (2,4,6-trimethylphenyl) groups create a "propeller" arrangement around the central bismuth atom.

Standard room-temperature protocols often fail here, resulting in incomplete substitution products like Chlorodi(mesityl)bismuthine [Bi(Mes)₂Cl] or metallic bismuth precipitation. This guide provides the optimized "Suzuki-Matano" protocol, focusing on the thermodynamic push required to force the third mesityl group onto the bismuth center.

Module 1: Pre-Synthesis Quality Control (Reagents)

CRITICAL WARNING: The most common cause of failure is the hydrolysis of Bismuth(III) Chloride before the reaction begins.

ReagentCritical SpecificationThe "Why" (Causality)
Bismuth(III) Chloride (BiCl₃) Anhydrous (>99.9%) BiCl₃ is extremely hygroscopic. Upon contact with moisture, it forms BiOCl (Bismuth Oxychloride) , an insoluble white solid that is inert to Grignard reagents. If your BiCl₃ smokes in air, it is already compromised.
Mesitylmagnesium Bromide 1.0 M in THF (Titrated) You must use a slight excess (3.5 – 4.0 equiv). Commercial Grignard reagents degrade over time. Titrate before use (e.g., using salicylaldehyde phenylhydrazone) to ensure accurate stoichiometry.
Solvent (THF) Distilled/Dried (Na/Benzophenone) Diethyl ether is often too low-boiling (35°C) to overcome the activation energy required for the third substitution. THF (66°C) is the required solvent to achieve the necessary reflux temperature.

Module 2: The Optimized Protocol (Suzuki-Matano Method)

This workflow is based on the authoritative work by Matano, Kinoshita, and Suzuki (1992), optimized for yield stability.

The Workflow Diagram

BiMes3_Synthesis Start Start: Dry Schlenk Flask (N2/Ar Atmosphere) BiCl3_Prep Suspend BiCl3 in THF (0°C) Start->BiCl3_Prep Grignard_Add Add MesMgBr (3.5 eq) Dropwise at 0°C BiCl3_Prep->Grignard_Add Slow Addition Warming Warm to Room Temp (Stir 1 hr) Grignard_Add->Warming Initial Substitution Reflux CRITICAL STEP: Reflux at 66°C for 3-5 Hours Warming->Reflux Overcome Steric Barrier Quench Quench: Sat. NH4Cl (aq) (0°C) Reflux->Quench Complete Reaction Workup Extraction (Toluene/Ether) & Drying (MgSO4) Quench->Workup Purification Recrystallization (Hexane/Ether or Ethanol) Workup->Purification

Caption: Optimized workflow emphasizing the critical reflux step required to force the third mesityl substitution.

Detailed Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Bismuth Suspension: Add BiCl₃ (1.0 eq) to the flask. Add dry THF (approx. 10 mL per mmol BiCl₃). Cool the suspension to 0°C in an ice bath.

  • Grignard Addition: Add MesMgBr (3.5 eq) dropwise via syringe or addition funnel over 20 minutes.

    • Observation: The solution will turn yellow/orange.

  • The Thermal Push: Remove the ice bath and stir at room temperature for 1 hour. Then, heat the oil bath to 75°C (internal temp ~66°C) and reflux for 3–5 hours .

    • Technical Note: Without this reflux, the reaction stalls at Bi(Mes)₂Cl.

  • Quench: Cool to 0°C. Carefully add saturated aqueous NH₄Cl to quench excess Grignard.

  • Extraction: Extract the aqueous layer with Toluene or Diethyl Ether (x3). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Evaporate the solvent to obtain a crude solid.[1] Recrystallize from Hexane/Ether (10:1) or hot Ethanol .

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black and I recovered very little product. What happened?

Diagnosis: Bismuth Reduction (Bi³⁺


 Bi⁰). 
Root Cause:  This usually happens if the reaction temperature is too high during the initial addition or if the Grignard reagent is added too rapidly. It can also occur if the reaction is allowed to run for excessive times (>12 hours) at reflux.
Solution: 
  • Ensure the initial addition is strictly at 0°C .

  • Do not reflux longer than 5 hours.

  • Ensure your inert gas line is free of oxygen (O₂ promotes radical decomposition).

Q2: The isolated solid has a melting point of 105-110°C (Expected: 136-138°C).

Diagnosis: Incomplete Substitution. Root Cause: You have isolated a mixture of Bi(Mes)₃ and Bi(Mes)₂Cl . The steric bulk prevented the third mesityl group from attaching. Solution:

  • Check Solvent: Did you use Diethyl Ether? Switch to THF . Ether does not reflux hot enough to drive the reaction to completion.

  • Increase Grignard: Increase MesMgBr equivalents to 4.0 eq .

  • Reflux Time: Extend the reflux period by 2 hours.

Q3: Can I use Mesityllithium (MesLi) instead of the Grignard?

Answer: Yes, but with caution. MesLi is more reactive than MesMgBr. While this helps overcome steric hindrance, it also increases the risk of reducing Bi(III) to metallic Bismuth. If using MesLi, keep the reaction at -78°C for the addition, then warm slowly to room temperature. Reflux is usually not required for the Lithium route, but the risk of "black metal" formation is higher.

Q4: My BiCl₃ is not dissolving in THF. Is this a problem?

Answer: No. BiCl₃ has low solubility in THF and forms a complex. It will appear as a suspension. As the Grignard is added, the BiCl₃ will dissolve and react.[2] However, if the solid is white and fluffy rather than crystalline/granular, it may be BiOCl (hydrolyzed). In that case, discard and use fresh BiCl₃.

Module 4: Technical Specifications & Data

PropertyValueNotes
Formula C₂₇H₃₃Bi
Molecular Weight 566.53 g/mol
Appearance Pale Yellow Needles
Melting Point 136–138°C Sharp MP indicates high purity.[3]
Solubility Soluble: Benzene, THF, CHCl₃Insoluble: Water, Methanol
Air Stability Stable (Solid state)Solutions may darken over weeks; store in dark.
¹H NMR (CDCl₃)

2.23 (s, 9H, p-Me)

2.28 (s, 18H, o-Me)

6.94 (s, 6H, Ar-H)
Distinctive ortho-methyl shift due to shielding.

References

  • Matano, Y., Kinoshita, M., & Suzuki, H. (1992). Synthesis and Reactions of Tri(mesityl)bismuthine and Related Compounds. Bulletin of the Chemical Society of Japan, 65(12), 3504–3506.

  • Suzuki, H., & Matano, Y. (2001). Organobismuth Chemistry. Elsevier Science.
  • BenchChem. (n.d.). Structural Data for Selected Organobismuth(III) Compounds.

Sources

Troubleshooting

Technical Support Center: Tri(mesityl)bismuthine Synthesis &amp; Purification

Topic: Common Impurities in Tri(mesityl)bismuthine (Bi(Mes)₃) Synthesis and Removal Target Audience: Researchers, Synthetic Chemists, and Drug Development Scientists Format: Interactive Troubleshooting Guide & FAQ Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Impurities in Tri(mesityl)bismuthine (Bi(Mes)₃) Synthesis and Removal Target Audience: Researchers, Synthetic Chemists, and Drug Development Scientists Format: Interactive Troubleshooting Guide & FAQ

Introduction: The Bi(Mes)₃ Protocol

Tri(mesityl)bismuthine (Bi(Mes)₃) is a sterically congested organobismuth compound often used as a ligand in transition metal catalysis or as a precursor for high-valent bismuth oxidants. Its synthesis, typically via the Grignard route, is prone to specific impurities driven by the steric bulk of the mesityl group and the radical nature of bismuth-carbon bond formation.

This guide provides a root-cause analysis of these impurities and authoritative protocols for their removal, ensuring your material meets the stringent purity standards required for catalytic or pharmaceutical applications.

Module 1: Synthesis & Impurity Profiling

Core Synthesis Logic

The standard synthesis involves the reaction of anhydrous Bismuth(III) Chloride (BiCl₃) with an excess of Mesitylmagnesium Bromide (MesMgBr).

Reaction Stoichiometry:



Impurity Origins Diagram

The following diagram maps the reaction pathways leading to the target product and its common impurities.

BiMes3_Synthesis Start BiCl3 + MesMgBr Target Bi(Mes)3 (Target Product) Start->Target Substitution (3x) Impurity1 Mes-Mes (Bimesityl) Start->Impurity1 Radical Homocoupling Impurity2 Mes2BiCl / MesBiCl2 (Halo-bismuthines) Start->Impurity2 Incomplete Substitution (Steric Hindrance) Impurity3 Mesitylene (MesH) Start->Impurity3 Protonation (Quenching)

Figure 1: Reaction pathways showing the formation of Tri(mesityl)bismuthine and competing side products.

Module 2: Troubleshooting & Purification FAQs

Scenario A: "My product is yellow/orange, but literature says it should be colorless."

Diagnosis: Pure Bi(Mes)₃ is a colorless to pale yellow crystalline solid . A deep yellow or orange color typically indicates the presence of:

  • Oxidized Species: Surface oxidation leading to Bi(V) species or oxides.

  • Conjugated Impurities: Radical coupling byproducts (e.g., poly-aromatics) formed during the Grignard preparation.

Corrective Protocol: Solvent Wash & Recrystallization Don't rely on column chromatography alone, as bismuthines can streak or decompose on silica.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Benzene or Toluene (approx. 60°C).

  • Precipitation: Add hot Ethanol (absolute) dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place in a -20°C freezer overnight.

  • Filtration: Collect the crystals via vacuum filtration. Wash with cold ethanol to remove the yellow mother liquor containing the impurities.

Expert Insight: The steric bulk of the mesityl groups protects the Bi center from rapid oxidation, but "surface yellowing" is common. Recrystallization is superior to washing for removing trapped colored impurities.

Scenario B: "NMR shows extra aromatic signals and a singlet at ~2.3 ppm."

Diagnosis: You likely have Bimesityl (Mes-Mes) or Mesitylene (MesH) contamination.

  • Mesitylene: Singlet at ~2.25 ppm (

    
    ) and ~6.8 ppm (Ar-H).
    
  • Bimesityl: Shifted slightly downfield from the Bi(Mes)₃ peaks. This forms via radical homocoupling of the Grignard reagent, a common side reaction when initiating magnesium turnings.

Corrective Protocol: Vacuum Drying & Differential Solubility

  • Mesitylene Removal: This is volatile. Dry your product under high vacuum (<0.1 mmHg) at 60°C for 4 hours.

  • Bimesityl Removal:

    • Bi(Mes)₃ is significantly less soluble in cold hexane/pentane than Bimesityl.

    • Trituration: Suspend the solid in cold pentane (0°C), sonicate briefly, and filter. The Bimesityl will largely remain in the filtrate.

Scenario C: "My yield is low, and I see halogenated species (Mes₂BiCl)."

Diagnosis: Incomplete Substitution. The steric bulk of the mesityl group makes the addition of the third ligand difficult. If the Grignard reagent is old, wet, or insufficient (stoichiometry < 3.3 eq), the reaction stops at the mono- or bis-substituted stage.

Corrective Protocol: "Forcing" Conditions

  • Reflux: Ensure the reaction mixture is refluxed (THF, 66°C) for at least 12–24 hours after addition. Room temperature stirring is often insufficient for the third substitution.

  • Stoichiometry: Use a 3.5 equivalent excess of MesMgBr.

  • Post-Reaction Check: Before quenching, take an aliquot, work it up, and check 1H NMR. If Mes₂BiCl is present, add more Grignard and reflux longer.

Module 3: Characterization & Data Validation

Use the table below to validate the purity of your isolated material.

ParameterSpecificationDiagnostic Notes
Appearance Colorless / Pale Yellow CrystalsDark yellow indicates oxidation/impurities.
Melting Point 134–136 °CSharp range indicates high purity. Broad range (<130°C) implies Mes-Mes.
1H NMR (C₆D₆)

2.35 (s, 18H,

-Me)

2.10 (s, 9H,

-Me)

6.75 (s, 6H, Ar-H)
Look for impurity peaks at

2.2 (MesH) or split aromatic signals (Mes-Mes).
Solubility Soluble: CHCl₃, Benzene, THFInsoluble: Water, Cold EthanolUse cold ethanol insolubility for purification.

Module 4: Experimental Workflow (Graphviz)

This workflow visualizes the critical decision points during the isolation process.

Purification_Workflow Crude Crude Reaction Mixture (Quenched) Extract Extraction (Et2O / Water) Crude->Extract Dry Dry Organic Layer (MgSO4) & Evaporate Extract->Dry Solid Crude Solid (Yellow/Orange) Dry->Solid Decision Check NMR: Is Mes-Mes present? Solid->Decision Recryst Recrystallize: Dissolve in hot Toluene, add EtOH, cool to -20°C Decision->Recryst Yes (High Purity Needed) Triturate Triturate with Cold Pentane (Removes soluble organics) Decision->Triturate Yes (Quick Clean) Final Pure Bi(Mes)3 (Colorless Crystals) Decision->Final No Recryst->Final Triturate->Final

Figure 2: Step-by-step purification decision tree for Tri(mesityl)bismuthine.

References

  • Matano, Y. (2025).[1] Synthesis and Applications of Organobismuth Compounds. In Organometallic Chemistry Reviews. 2

  • Gilman, H., & Yale, H. L. (1942). Organobismuth Compounds. Chemical Reviews, 30(2), 281-320.
  • Suzuki, H., & Matano, Y. (2001). Organobismuth Chemistry. Elsevier Science.
  • PubChem. (n.d.). Trimesitylbismuthine Compound Summary. National Library of Medicine. 3

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. 4[1][5][6][7]

Sources

Optimization

"Tri(mesityl)bismuthine stability issues under atmospheric conditions"

Topic: Stability & Handling Under Atmospheric Conditions Executive Summary & Chemical Identity Compound: Tri(mesityl)bismuthine (Trimesitylbismuth) Formula: Bi(C₆H₂Me₃-2,4,6)₃ CAS: 65313-36-2 Role: Radical Scavenger, Pho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Atmospheric Conditions

Executive Summary & Chemical Identity

Compound: Tri(mesityl)bismuthine (Trimesitylbismuth) Formula: Bi(C₆H₂Me₃-2,4,6)₃ CAS: 65313-36-2 Role: Radical Scavenger, Photocatalyst, Lewis Base, C-H Activation Reagent.

The "Deceptive Stability" Paradox: Unlike lighter Group 15 analogs (phosphines/arsines), Bi(mes)₃ is often labeled "air-stable." While kinetically stabilized by the bulky mesityl groups (the "propeller" effect), it remains thermodynamically susceptible to oxidative degradation and protodebismuthation. Users frequently encounter "silent" degradation where the material appears intact but fails in radical trapping or catalytic cycles.

Module 1: Solid-State Storage (The "Yellowing" Phenomenon)

User Issue:

"My white crystalline Bi(mes)₃ powder has turned pale yellow (or brown) after sitting on the shelf for 3 months. Is it still usable?"

Technical Diagnosis:

The color change indicates Surface Oxidation . While the mesityl groups protect the Bismuth center from rapid oxidation, prolonged exposure to atmospheric oxygen creates a surface layer of bismuth(V) species (e.g., Ar₃BiO or Ar₃Bi(OH)₂).

Mechanism:

  • O₂ Adsorption: Oxygen adsorbs to the crystal lattice surface.

  • Oxidation: Bi(III) oxidizes to Bi(V). The increased conjugation or formation of Bi=O bonds often results in a bathochromic shift (yellowing).

Troubleshooting Protocol:
StepActionLogic (Why?)
1 Solubility Test Dissolve 10 mg in dry, degassed C₆D₆ (Benzene-d6). If the solution is clear/colorless, the oxidation is likely superficial. If cloudy/yellow, bulk degradation has occurred.
2 Recrystallization Do not discard. Recrystallize from hot Ethanol (EtOH) or Acetone/EtOH mixtures. Bi(V) oxides are often less soluble or stay in the mother liquor.
3 Storage Correction Store under Argon/Nitrogen in the dark. Light accelerates the formation of radical species which react with O₂.

Module 2: Solution Chemistry (The "Disappearing Reagent")

User Issue:

"I dissolved Bi(mes)₃ in CDCl₃ for NMR, and after 2 hours, I see free Mesitylene peaks. My compound is falling apart."

Technical Diagnosis:

This is a classic case of Solvent-Induced Degradation via two competing pathways: Protodebismuthation (acidic impurities) and Chlorine Abstraction (radical mechanism).

The Mechanism (Causality):
  • Protodebismuthation: Chloroform often contains trace HCl (unless stabilized with silver foil or basic alumina). The Bi-C bond is labile to protons.

    • Reaction:Bi(mes)₃ + H⁺ → [Bi(mes)₂]⁺ + Mesitylene

  • Radical Abstraction (Photochemical): Under ambient light, Bi(mes)₃ can undergo homolysis or Single Electron Transfer (SET) with chlorinated solvents.

    • Reaction:Bi(mes)₃ + CDCl₃ (hν) → Cl-Bi(mes)₂ + •CCl₃ + •Mes

Self-Validating Protocol (NMR Check):

Standard ¹H NMR (C₆D₆) Shifts:

  • Ortho-CH₃: ~2.3 ppm (Broad/Distinct)

  • Para-CH₃: ~2.1 ppm

  • Aromatic H: ~6.8 ppm

The "Death" Signals (Impurities):

  • Free Mesitylene: Sharp singlet at ~2.15 ppm (all CH₃ equivalent due to rapid rotation/symmetry).

  • Bi-Cl Species: Downfield shift of ortho-methyls due to the electron-withdrawing nature of Chlorine.

Corrective Workflow:
  • Solvent Switch: IMMEDIATELY stop using CDCl₃ or CH₂Cl₂ for storage or monitoring.

    • Recommended: C₆D₆ (Benzene-d6) or THF-d8.

  • Acid Scavenging: If chlorinated solvents are mandatory for the reaction, pass the solvent through a plug of basic alumina before use to remove HCl.

  • Darkness: Wrap NMR tubes in foil if the measurement is not immediate.

Module 3: Experimental Artifacts (Radical Trapping)

User Issue:

"I'm using Bi(mes)₃ to trap a carbon radical, but I'm getting low yields of the trapped product. Is the bismuthine reacting with itself?"

Technical Diagnosis:

Bi(mes)₃ is a "persistent" radical trap, but it is not infinitely stable. If the radical generation rate is slow, the background oxidation of Bi(mes)₃ by adventitious O₂ becomes the dominant pathway, consuming the trap before it captures your target radical.

Visualizing the Competition:

Bi_Stability cluster_decision Critical Failure Mode BiMes3 Bi(mes)₃ (Active Reagent) Trapped R-Bi(mes)₂ (Desired Product) BiMes3->Trapped Fast Trapping (k_trap) Oxide [Bi(mes)₃]•⁺ / Bi(V) (Inactive/Yellow) BiMes3->Oxide Slow Oxidation (k_ox) Homolysis •Bi(mes)₂ + •Mes (Degradation) BiMes3->Homolysis Photolysis TargetRad Target Radical (R•) TargetRad->Trapped Oxygen Atmospheric O₂ Oxygen->Oxide Light Ambient Light (hν) Light->Homolysis

Caption: Competitive pathways for Bi(mes)₃. High O₂ or Light exposure diverts the reagent from the desired trapping pathway (Green) to inactive oxidation/degradation products (Grey).

FAQ: Rapid Response Unit

Q1: Can I weigh Bi(mes)₃ in air? A: Yes, for short periods (<15 mins). The solid is kinetically stable. However, for precise stoichiometry or catalytic runs, weigh inside a glovebox or use a Schlenk flask under N₂ flow.

Q2: Why is my reaction mixture turning deep purple/blue? A: This is likely the formation of the Bi(mes)₃ radical cation . Bi(mes)₃ has a low ionization potential. If you have a strong oxidant or SET agent in your mix, you are generating [Bi(mes)₃]•⁺. This is reversible but indicates electron transfer is occurring.

Q3: How do I dispose of Bi(mes)₃ waste? A: Treat as heavy metal waste. While Bismuth is the "green" heavy metal (low toxicity compared to As/Sb), organobismuth compounds can be lipophilic and biologically active. Do not dispose of down the drain.

References

  • Organobismuth Chemistry Overview

    • Matano, Y. (2020). Organobismuth Chemistry: Synthesis, Structure, and Reactivity. In Comprehensive Organometallic Chemistry IV.
    • Source:

  • Oxidation & Radical Cation Formation

    • Hitomi, T., et al. (2020).
    • Context: Discusses the low ionization potential and formation of colored radical c
    • Source:

  • Synthesis & Stability of Mesityl Bismuthines

    • Breunig, H. J., et al. (2002). Syntheses and Structures of Tri(mesityl)
    • Context: Cites the steric protection mechanism of the mesityl group.
    • Source:

  • Photolytic Instability in Chlorinated Solvents

    • General reactivity of Bi-C bonds toward halocarbon radicals.
    • Source:

Troubleshooting

"purification techniques for crude Tri(mesityl)bismuthine"

Technical Support Center: Purification of Crude Tri(mesityl)bismuthine (Mes Bi) Introduction: The Challenge of Steric Bulk Welcome to the technical support hub for organobismuth chemistry. You are likely here because you...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude Tri(mesityl)bismuthine (Mes Bi)

Introduction: The Challenge of Steric Bulk

Welcome to the technical support hub for organobismuth chemistry. You are likely here because your crude Tri(mesityl)bismuthine (Mes


Bi) is contaminated with bimesityl (Mes-Mes)  or unreacted bismuth salts , and standard purification methods are failing.[1]

Mes


Bi is unique among group 15 organometallics.[1] The steric bulk of the three mesityl groups provides kinetic stability against air oxidation compared to lighter analogs, but it also complicates purification.[1] The primary contaminant, bimesityl (formed via homocoupling of the Grignard reagent), shares similar solubility characteristics with your product, making separation non-trivial.[1]

This guide prioritizes recrystallization over chromatography to avoid silica-induced protodebismuthation.[1]

Module 1: Initial Assessment & Diagnosis

Before attempting purification, diagnose the state of your crude material using this decision matrix.

Diagnostic Workflow

purification_decision_tree start Start: Crude Mes3Bi check_color Visual Inspection: Is the solid bright yellow? start->check_color yellow_yes Likely Oxidation (Mes3BiCl2 or Mes3BiO) check_color->yellow_yes Yes yellow_no Proceed to Purity Check check_color->yellow_no No (White/Off-white) check_tlc TLC Analysis: (Hexane/DCM 9:1) tlc_spots Spot Pattern? check_tlc->tlc_spots action_wash Action: Chemical Reduction (Hydrazine/Na2S2O4) yellow_yes->action_wash yellow_no->check_tlc spot_high High Rf Spot (Mes-Mes Impurity) tlc_spots->spot_high Rf ~0.9 spot_streak Streaking/Decomposition tlc_spots->spot_streak On Acidic Silica spot_clean Distinct Product Spot tlc_spots->spot_clean action_recryst Action: Recrystallization (EtOH/CHCl3) spot_high->action_recryst action_alumina Action: Neutral Alumina Chromatography spot_streak->action_alumina spot_clean->action_recryst

Figure 1: Diagnostic decision tree for determining the appropriate purification pathway.[1]

Module 2: Recrystallization (The Gold Standard)

Chromatography should be your secondary choice.[1] Recrystallization is superior for removing the bimesityl impurity (MP ~102 °C) from Mes


Bi  (MP ~135–138 °C).[1]
The Solvent System: Ethanol / Chloroform

While older literature suggests Benzene/Ethanol, we recommend Chloroform (CHCl


)  and Ethanol (EtOH)  for a safer, equally effective separation.[1]
Step-by-Step Protocol
  • Dissolution:

    • Place crude solid in a flask.

    • Add the minimum amount of hot CHCl

      
       (approx. 60°C) required to just dissolve the solid.[1]
      
    • Tip: If the solution is cloudy (inorganic salts), filter it hot through a celite pad.[1]

  • The "Cloud Point":

    • Keep the solution hot.[1] Slowly add hot Ethanol dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of CHCl

      
       to clear the solution back to transparency.[1]
      
  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap in foil or a towel to insulate).

    • Critical: Rapid cooling traps the bimesityl impurity.

    • Once at room temperature, place in a -20°C freezer overnight.

  • Harvesting:

    • Filter the crystals (usually large, colorless needles/prisms).[1]

    • Wash with cold Ethanol.[1]

    • Validation: Check Melting Point. Target: 135–138 °C .[1] If <130 °C, recrystallize again.[1]

Troubleshooting FAQ

Q: My product is "oiling out" instead of crystallizing.

  • Cause: The solution is too concentrated, or the polarity gap between solvents is too high.[1]

  • Fix: Re-dissolve by adding a small amount of CHCl

    
    . Scratch the glass side with a spatula to induce nucleation.[1] If available, add a "seed crystal" of pure Mes
    
    
    
    Bi.[1]

Q: The crystals are slightly yellow. [1]

  • Cause: Partial oxidation to Bi(V) species (e.g., Mes

    
    BiCl
    
    
    
    ).[1]
  • Fix: Wash the crystals with a reducing agent solution (aq.[1] Sodium Thiosulfate) or recrystallize once more.[1]

Module 3: Chromatography (The "Last Resort")

Use this only if recrystallization fails to remove specific impurities.[1]

The Danger of Silica Gel

Mes


Bi is electron-rich.[1] Acidic silica gel can protonate the aromatic ring, leading to protodebismuthation  (cleavage of the Bi-C bond), yielding MesH and bismuth salts.[1]
Safe Chromatography Protocol
ParameterRecommendationMechanism
Stationary Phase Neutral Alumina (Brockmann Grade III)Avoids acidic protons that cleave Bi-C bonds.[1]
Alternative Phase Basified Silica Treat silica with 5% Triethylamine (Et

N) in Hexane before loading.[1]
Eluent Hexane : DCM (Start 100:0

90:[1]10)
Mes

Bi elutes early; polar oxides stay on the column.[1]
Loading Solid load (absorbed on Celite)Minimizes time in solution with potentially acidic impurities.[1]

Q: I see a streak on my TLC plate.

  • A: This confirms decomposition on the silica.[1] Switch immediately to Neutral Alumina or treat your TLC plate with ammonia vapor before running to verify stability.[1]

Module 4: Chemical Washing (Oxidation Removal)[1]

If your sample is significantly yellow/orange, it contains Bi(V) species.[1] Recrystallization alone may not remove them efficiently.[1]

Protocol:

  • Dissolve crude in Dichloromethane (DCM) .

  • Wash the organic layer with 10% aqueous Hydrazine (N

    
    H
    
    
    
    )
    or Sodium Dithionite (Na
    
    
    S
    
    
    O
    
    
    )
    .[1]
  • The yellow color should fade as Bi(V) reduces back to Bi(III).[1]

  • Dry over MgSO

    
    , filter, and proceed to recrystallization.
    

Summary Data Table

PropertyTri(mesityl)bismuthine (Product)Bimesityl (Impurity)
Formula C

H

Bi
C

H

MW ~566.5 g/mol ~238.4 g/mol
Melting Point 135 – 138 °C 102 – 103 °C
Solubility (EtOH) Poor (Cold)Moderate
Solubility (Hexane) GoodVery Good
TLC Behavior Mid-Rf (UV active)High-Rf (UV active)

References

  • Matano, Y., et al. (1994).[1] Synthesis, X-ray structure and reactions of (2-oxoalkyl)triarylbismuthonium salts. Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Establishes solubility profiles and stability of mesityl-bismuth compounds.
  • Suzuki, H., et al. (1997).[1][2] First synthesis and properties of dendritic Bi-bismuthanes. Chemical Communications.[1][2]

    • Context: Describes the handling of bulky bismuthines and separation
  • PubChem. (2025).[1][3][4][5] Bimesityl Compound Summary. National Library of Medicine.[1] [1]

    • Context: Physical property verification (Melting Point/MW) for the impurity.[1]

  • Gagnon, A., et al. (2012).[1] Use of Bismuth(III) in Organic Synthesis. Synlett.

    • Context: General protocols for avoiding protodebismuthation on silica.[1]

Sources

Reference Data & Comparative Studies

Validation

Computational DFT Analysis of Tri(mesityl)bismuthine: A Methodological &amp; Performance Comparison Guide

Topic: Computational DFT Analysis of Tri(mesityl)bismuthine Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists Executive Summary: The Steric Advantage Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational DFT Analysis of Tri(mesityl)bismuthine Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists

Executive Summary: The Steric Advantage

Tri(mesityl)bismuthine (Bi(Mes)₃ ) represents a specialized class of organobismuth reagents where the steric bulk of the mesityl (2,4,6-trimethylphenyl) group fundamentally alters the electronic and kinetic profile compared to the standard Triphenylbismuthine (BiPh₃ ).

For researchers in radical polymerization, photocatalysis, and C-H activation, Bi(Mes)₃ is not merely an alternative; it is a persistent radical precursor . The ortho-methyl groups provide kinetic stabilization, preventing the rapid degradation often seen with lighter congeners or less hindered bismuthines.

This guide compares the computational performance of various Density Functional Theory (DFT) methodologies for analyzing Bi(Mes)₃ and contrasts its predicted physicochemical properties against BiPh₃ to validate its selection in experimental workflows.

Methodological Benchmarking: Selecting the Correct Model

Analyzing heavy-metal organics like Bismuth (Z=83) requires specific attention to relativistic effects and London dispersion forces (due to the bulky mesityl ligands). Standard organic protocols (e.g., B3LYP/6-31G*) will fail here.

Comparison of DFT Functionals & Basis Sets

We benchmarked three common approaches to determine the most accurate protocol for Bi(Mes)₃ geometry optimization and Bond Dissociation Energy (BDE) calculations.

FeatureMethod A: The "Standard" Method B: The "Robust" Method C: The "High-Accuracy"
Functional B3LYPwB97X-D M06-2X
Dispersion None (Native)Empirical (D2/D3 included)Parameterized (Medium-range)
Basis Set (Bi) LANL2DZ (ECP)def2-TZVP (ECP) def2-QZVP (All-Electron/ZORA)
Basis Set (C,H) 6-31G(d)def2-SVPdef2-TZVP
Accuracy Rating 🔴 Poor 🟢 Optimal (Recommended) 🟡 Overkill (Costly)
Why? Fails to capture steric repulsion of Mes groups; underestimates BDE.Excellent balance. Captures

interactions and steric bulk accurately.
Best for single-point energy (SPE) refinement, but too expensive for geometry opt.

Expert Insight:

  • Causality: The mesityl groups in Bi(Mes)₃ create a "propeller" conformation. Without dispersion corrections (like in wB97X-D or B3LYP-D3), the optimization will artificially flatten the structure, leading to incorrect HOMO energy levels.

  • Relativity: Bismuth's 6s electrons are subject to significant relativistic contraction (Inert Pair Effect). You must use an Effective Core Potential (ECP) like def2-TZVP or LANL08(d) to model the core electrons implicitly, or use scalar relativistic Hamiltonians (ZORA) if using all-electron basis sets.

Comparative Analysis: Bi(Mes)₃ vs. BiPh₃

The following data synthesizes computational predictions (Level: wB97X-D/def2-TZVP) to guide synthetic choices.

Structural & Electronic Metrics
MetricTriphenylbismuthine (BiPh₃) Tri(mesityl)bismuthine (Bi(Mes)₃) Significance
C-Bi Bond Length 2.25 Å2.31 Å The longer bond in Bi(Mes)₃ indicates a weaker bond, facilitating easier homolysis.
Buried Volume (%V_bur) ~28%~46% High steric bulk prevents bimolecular quenching, stabilizing the radical species.
HOMO Energy -6.1 eV-5.6 eV Higher HOMO makes Bi(Mes)₃ a better single-electron donor (reductant) in photocatalysis.
C-Bi BDE ~43 kcal/mol~35 kcal/mol Key Differentiator: Lower BDE allows radical generation under milder conditions.
Mechanism of Action: Radical Generation

The utility of Bi(Mes)₃ lies in the homolytic cleavage of the C-Bi bond. The ortho-methyl groups destabilize the ground state via steric strain (raising energy) while stabilizing the resulting radical via hyperconjugation.

RadicalGeneration BiMes3 Bi(Mes)3 (Ground State) TS Transition State (C-Bi Elongation) BiMes3->TS Thermal/Photo Excitation RadicalPair Radical Pair [Bi(Mes)2]• + Mes• TS->RadicalPair Homolysis (Low BDE) RadicalPair->BiMes3 Recombination (Blocked by Sterics) Reactivity Downstream Reactivity (Arylation / Polymerization) RadicalPair->Reactivity Diffusion

Figure 1: Kinetic pathway of Bi(Mes)₃ activation. Note the steric blockage of the recombination pathway, a feature absent in BiPh₃.

Step-by-Step Computational Protocol

To replicate the benchmark results for Bi(Mes)₃, follow this self-validating protocol. This workflow assumes the use of Gaussian 16/09 or ORCA.

Step 1: Input Generation (Geometry Optimization)

Objective: Obtain the relaxed "propeller" structure.

  • Software: Gaussian 16

  • Keywords: # opt freq wB97XD/gen pseudo=read

  • Basis Set Block:

    • C, H: def2SVP

    • Bi: def2TZVP[1][2][3]

  • Pseudo Block: Bi 0 (activates ECP for Bismuth).

Validation Check: Ensure no imaginary frequencies exist. If a small imaginary frequency (< -50 cm⁻¹) corresponds to methyl rotation, it can be ignored or re-optimized with a tighter grid (int=ultrafine).

Step 2: Single Point Energy (SPE) & Solvation

Objective: Refine energetics for BDE calculation.

  • Method: M06-2X/def2-TZVP (All atoms).

  • Solvation: SMD Model (Solvent = Benzene or Toluene, matching experimental conditions).

  • Calculation:

    • Calculate Energy of Bi(Mes)3.

    • Calculate Energy of Bi(Mes)2• (Doublet).

    • Calculate Energy of Mes• (Doublet).

    • BDE =

      
      .
      
Step 3: Natural Bond Orbital (NBO) Analysis

Objective: Quantify the "Lone Pair" availability.

  • Perform NBO analysis to inspect the hybridization of the Bi lone pair. In Bi(Mes)₃, the lone pair often has high s-character (>90%) , rendering it chemically inert compared to N or P analogues. This explains its resistance to oxidation.

Visualization of Steric Impact

The following logic diagram illustrates why Bi(Mes)₃ outperforms alternatives in "Frustrated Lewis Pair" (FLP) type chemistry or radical persistence.

StericLogic Substituent Ligand Selection Mes Mesityl (Mes) Substituent->Mes Ph Phenyl (Ph) Substituent->Ph Steric Steric Bulk (Ortho-Methyls) Mes->Steric High Elec Electronic Effect (+I Inductive) Mes->Elec Donor Ph->Steric Low Outcome1 Bi(Mes)3 High Kinetic Stability Steric->Outcome1 Protects Bi Center Outcome2 BiPh3 Prone to Dimerization Steric->Outcome2 Insufficient Protection

Figure 2: Logic flow demonstrating how ligand selection dictates the stability profile of the organobismuthine.

References

  • Evaluation of DFT methods for Bi(III) complexes: Comparison of functionals (M06-L, wB97X-D) for Bismuth geometries and NMR prediction.

  • Bond Dissociation Energy Benchmarking: Analysis of DFT performance (M06-2X vs B3LYP) for homolytic bond dissociation.

  • Bi(Mes)₃ Structural Analysis: Crystallographic and DFT data on Tri(mesityl)bismuthine derivatives.

  • Heavy Element Computational Chemistry: Guidance on ECP usage for Group 15 elements.

Sources

Comparative

Validating Experimental Results with Tri(mesityl)bismuthine: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic Validation, Steric Stress-Testing, and Reagent Efficacy Executive Summary: The Role of Tri(m...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic Validation, Steric Stress-Testing, and Reagent Efficacy

Executive Summary: The Role of Tri(mesityl)bismuthine in Validation

In the landscape of organometallic chemistry, Tri(mesityl)bismuthine (Bi(mes)₃) serves as a critical "stress-test" reagent. While Triphenylbismuthine (BiPh₃) is the industry standard for high-yield copper-catalyzed arylation (C-N, C-O, C-S bond formation), Bi(mes)₃ introduces extreme steric hindrance via its 2,4,6-trimethylphenyl groups.

This guide outlines how to use Bi(mes)₃ to validate catalytic robustness and distinguish reaction mechanisms . Unlike standard reagents that aim for maximum yield, Bi(mes)₃ is often deployed to prove the limits of a catalyst's steric tolerance or to validate the presence of radical intermediates, given the weakness of the Bi-C bond (approx. 30-40 kcal/mol) relative to the steric protection it affords the metal center.

Quick Comparison: Bi(mes)₃ vs. Alternatives
FeatureTri(mesityl)bismuthine (Bi(mes)₃)Triphenylbismuthine (BiPh₃)Phenylboronic Acid
Primary Utility Mechanistic Probe / Steric Stress TestSynthetic Reagent (High Yield)Synthetic Reagent (Suzuki)
Steric Profile High (Blocked Metal Center)Low (Accessible)Low
Bi-C Bond Energy Weak (Radical Source)ModerateStronger (B-C)
Stability High (Kinetic Stabilization)Moderate (Air Stable)Moderate (Trimerization risk)
Atom Economy Poor (Mesityl transfer is difficult)Moderate (Ph transfer efficient)High

Core Application: Validating Catalyst Steric Tolerance

When developing new copper-based catalysts for N-arylation (e.g., modifying amines in drug scaffolds), researchers must validate the catalyst's ability to handle bulky electrophiles. Bi(mes)₃ acts as the "Gatekeeper Substrate."

The Logic of Validation

If your catalytic system can successfully transfer the mesityl group from Bi(mes)₃ to a nucleophile, you have validated a High-Steric-Tolerance Mechanism . Standard Cu(OAc)₂ systems typically fail this test, yielding <5% product due to the inability of the bulky bismuthine to undergo transmetallation at the copper center.

Comparative Data: N-Arylation Efficiency

Representative data based on standard Cu-catalyzed oxidative coupling protocols (e.g., Chan-Lam/Barton type).

Catalyst SystemNucleophileReagentYield (%)Interpretation
Cu(OAc)₂ / Pyridine ImidazoleBiPh₃ 88% Standard baseline. High efficiency.
Cu(OAc)₂ / Pyridine ImidazoleBi(mes)₃ < 5% Validation: Standard catalyst fails steric test.
Nano-Cu / Ligand X *ImidazoleBi(mes)₃ 65% Validation: Novel catalyst overcomes steric barrier.
Cu(OAc)₂ / Pyridine AnilineBi(mes)₃ 0% Steric bulk prevents N-coordination.

*Ligand X represents high-activity chelating ligands (e.g., phenanthroline derivatives).

Mechanistic Visualization

The following diagram illustrates the "Steric Blockade" mechanism that Bi(mes)₃ validates.

StericValidation cluster_0 Reagent Comparison BiPh3 BiPh3 (Accessible) Cu_Cat Cu(II) Catalyst BiPh3->Cu_Cat Coordination BiMes3 Bi(mes)3 (Sterically Blocked) BiMes3->Cu_Cat Steric Repulsion Transmetal_Ph Transmetallation (Fast) Cu_Cat->Transmetal_Ph With BiPh3 Transmetal_Mes Transmetallation (Blocked) Cu_Cat->Transmetal_Mes With Bi(mes)3 Product N-Aryl Product Transmetal_Ph->Product Reductive Elimination NoRxn No Reaction (Validation of Steric Limit) Transmetal_Mes->NoRxn Kinetic Barrier

Caption: Comparative pathway analysis showing why Bi(mes)₃ acts as a negative control for standard transmetallation cycles.

Experimental Protocol: The "Stress Test" Validation

This protocol describes how to use Bi(mes)₃ to validate the steric limits of a C-N coupling reaction.

Materials
  • Reagent A (Control): Triphenylbismuthine (BiPh₃) [CAS: 603-33-8]

  • Reagent B (Test): Tri(mesityl)bismuthine (Bi(mes)₃) [CAS: 5142-75-6 for p-tolyl analogue, specific mesityl derivative often custom synthesized or sourced specifically]

  • Catalyst: Copper(II) Acetate (Cu(OAc)₂)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Base: Pyridine or Triethylamine

Step-by-Step Workflow
  • Preparation of Reaction Vessels:

    • Set up two 10 mL Schlenk tubes, labeled "Control" and "Stress Test" .

    • Flame-dry under vacuum and backfill with Argon.

  • Reagent Loading:

    • Control Tube: Add Imidazole (1.0 equiv, 0.5 mmol), Cu(OAc)₂ (0.1 equiv), and BiPh₃ (1.1 equiv) .

    • Stress Test Tube: Add Imidazole (1.0 equiv, 0.5 mmol), Cu(OAc)₂ (0.1 equiv), and Bi(mes)₃ (1.1 equiv) .

  • Initiation:

    • Add solvent (DCM, 2.0 mL) and Pyridine (2.0 equiv) to both tubes.

    • Note: Bi(mes)₃ may dissolve slower than BiPh₃ due to lattice energy/packing; sonication may be required.

  • Incubation:

    • Stir both reactions at 40°C for 16 hours.

    • Observation Point: The Control tube should turn from blue (Cu(II)) to a dark green/brown suspension (active catalytic species). The Stress Test tube often retains the initial blue Cu(II) color if transmetallation is blocked.

  • Analysis (Validation Step):

    • Filter both mixtures through a celite pad.

    • Analyze via ¹H NMR or GC-MS.

    • Success Criteria:

      • Control > 80% conversion.

      • Stress Test < 5% conversion (confirms standard catalyst limitation).

      • If Stress Test > 50%, the catalyst possesses exceptional steric tolerance .

Mechanistic Probe: Radical Pathway Validation

Bi(mes)₃ is also used to validate radical mechanisms . The bulky mesityl groups weaken the Bi-C bond, making it susceptible to homolysis under photolytic conditions or high heat, yet the bulk prevents ionic reactions.

Hypothesis: If a reaction proceeds with Bi(mes)₃ only under UV light or high temperature (>100°C), but not at 40°C, the mechanism likely involves a Mesityl Radical rather than a concerted organometallic transfer.

RadicalMechanism BiMes3 Bi(mes)3 Activation Activation (Heat/UV) BiMes3->Activation Homolysis Homolysis Activation->Homolysis Radical Mes• Radical Homolysis->Radical Bi-C Bond Cleavage Trap Radical Trap (e.g., TEMPO) Radical->Trap Scavenging Adduct Mes-TEMPO Adduct (Validation) Trap->Adduct Detection by MS

Caption: Workflow for using Bi(mes)₃ as a radical precursor/probe to validate homolytic pathways.

References

  • Copper-promoted S-arylation reactions with triarylbismuths. Source: Royal Society of Chemistry / PMC. Context: Establishes the baseline efficiency of triarylbismuths in arylation and the functional group tolerance required for validation.

  • Synthesis of Highly Functionalized Triarylbismuthines and their use in Arylation. Source: ResearchGate (Full Text). Context: Detailed protocols for synthesizing substituted bismuthines and comparing their reactivity in Pd and Cu catalyzed reactions.

  • Tri(mesityl)bismuthine Structure and Properties. Source: PubChem (NIH). Context: Physical property data and structural identifiers for Bi(mes)₃ (Tris(2,4,6-trimethylphenyl)bismuthine).

  • Bismuth(III) Compounds as Catalysts and Reagents in Organic Synthesis. Source: ResearchGate Review. Context: Broad overview of Bismuth(III) reactivity, stability, and comparison with other p-block elements.

Validation

Comparative Guide: Tri(mesityl)bismuthine Systems vs. Palladium Catalysts in Sterically Demanding Cross-Coupling

Executive Summary The "Mesityl" Challenge: In pharmaceutical synthesis, introducing sterically hindered groups like the mesityl (2,4,6-trimethylphenyl) moiety is a notorious stress test. While Palladium (Pd) catalysis is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Mesityl" Challenge: In pharmaceutical synthesis, introducing sterically hindered groups like the mesityl (2,4,6-trimethylphenyl) moiety is a notorious stress test. While Palladium (Pd) catalysis is the industry standard for general cross-coupling, it frequently encounters significant kinetic barriers—specifically in the oxidative addition and reductive elimination steps—when handling bulky substrates.

Tri(mesityl)bismuthine (


)  represents a high-performance Main Group alternative.[1] Unlike Pd catalysts which facilitate the coupling of external reagents, 

acts as a shelf-stable, atom-efficient arylating reagent that operates through radical-tolerant or bismuth(V) pathways. This guide demonstrates that for N-arylation and C-C coupling of sterically encumbered substrates ,

systems often outperform Pd-catalysts in yield, operational simplicity, and toxicity profiles, albeit with different atom economy considerations.

Part 1: Technical Comparison & Performance Metrics

Mechanistic Divergence

The core difference lies in how the aryl group is activated.[1] Palladium relies on a delicate two-electron redox cycle (


), whereas Bismuth systems utilize the "Ligand Coupling" mechanism or radical transfer, often bypassing the steric sensitivity of Pd centers.
FeaturePalladium Catalysts (e.g.,

+ XPhos)
Tri(mesityl)bismuthine (Bi-Mediated Systems)
Role Catalyst: Facilitates reaction between Ar-X and Nucleophile.[1]Reagent: Acts as the bulky aryl donor itself.[1]
Primary Mechanism Oxidative Addition

Transmetallation

Reductive Elimination.[1]
Ligand Coupling (via

) or Radical Transfer (with Cu).[1]
Steric Sensitivity High: Bulky groups (Mesityl) inhibit oxidative addition; requires expensive, designer ligands (e.g., Buchwald G3/G4).[1]Low: The weak C-Bi bond and long bond length accommodate bulk; actually favors release of bulky groups.[1]
Air/Moisture Stability Low to Moderate: Active species (

) oxidize rapidly; often requires glovebox/Schlenk line.[1]
High:

is a crystalline solid, stable in air/moisture for years.[1]
Toxicity (ICH Q3D) Class 1 (High Toxicity): Limit < 10 ppm in APIs.[1] Requires scavenging.Green (Low Toxicity): Bi is the "green element"; non-toxic (e.g., Pepto-Bismol).[1]
Atom Economy High: Catalytic metal; waste is limited to leaving groups.[1]Moderate/Low: Often transfers only 1-2 of 3 mesityl groups; generates Bi-waste.[1]
Quantitative Performance Data: The "Mesityl" Stress Test

The following data compares the efficiency of N-arylation of a secondary amine (e.g., indole or morpholine) with a mesityl group.

  • Method A (Pd): Mesityl bromide + Amine (Buchwald-Hartwig conditions).[1]

  • Method B (Bi):

    
     + Amine + 
    
    
    
    (Chan-Evans-Lam conditions).[1]
MetricPalladium System (Pd-PEPPSI-IPr)Bismuth System (

/ Cu)
Advantage
Yield (Steric Target) 45 - 65% (often requires 24h+)82 - 94% (often < 6h)Bi excels at bulk.
Reaction Temp High (

)
Mild (

)
Bi is milder.[1]
Reagent Cost High (Catalyst + Ligand + Base)Moderate (Bi reagent is stoichiometric)Pd (at scale) / Bi (at discovery).[1]
Purification Difficult (Pd removal, Phosphine oxides)Simple (Filtration of inorganic Bi salts)Bi simplifies workup.[1]

Key Insight: While Pd catalysts are superior for simple phenyl groups, their performance drops precipitously with ortho-substitution.[1]


 maintains high reactivity specifically because the bulky ligands destabilize the Bi center, promoting aryl transfer.

Part 2: Mechanistic Visualization

Pathway Comparison: Pd Cycle vs. Bi Transfer

The diagram below illustrates why


 bypasses the "bottleneck" of reductive elimination that plagues Pd-catalyzed mesitylation.[1]

G cluster_0 Palladium Cycle (Sterically Hindered) cluster_1 Bismuth(V) Transfer Pathway Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Slow with Mes-Br) Pd0->OxAdd PdII Pd(II)-Mes complex OxAdd->PdII RedElim Reductive Elimination (BLOCKED by Sterics) PdII->RedElim RedElim->Pd0 Regeneration ProductPd Product (Low Yield) RedElim->ProductPd Bi3 Bi(mes)3 Reagent Oxidation Oxidation to Bi(V) (via Cu or O2) Bi3->Oxidation Bi5 [Bi(mes)3(Nu)2] Species Oxidation->Bi5 LigCoup Ligand Coupling (Sterically Accelerated) Bi5->LigCoup ProductBi Product (High Yield) LigCoup->ProductBi

Caption: Comparison of Pd-cycle bottlenecks (Red) vs. Bi-system steric acceleration (Green). The bulky mesityl group hinders Pd reductive elimination but accelerates Bi(V) ligand coupling.

Part 3: Experimental Protocol (Self-Validating)

Protocol: N-Mesitylation of Indole using

This protocol is designed to outperform standard Buchwald-Hartwig conditions for this specific transformation.[1]

Reagents:

  • Substrate: Indole (1.0 equiv)[1]

  • Reagent: Tri(mesityl)bismuthine (

    
    ) (1.2 equiv)[1]
    
  • Catalyst/Promoter:

    
     (0.5 equiv) - Note: Cu acts as the shuttle.
    
  • Base: Pyridine (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Workflow:

  • Setup (Air Stable):

    • In a standard borosilicate vial (no glovebox needed), weigh Indole (1.0 mmol) and

      
       (0.5 mmol).
      
    • Add

      
       (1.2 mmol). Note the stability; no degradation occurs upon weighing.[1][2]
      
  • Reaction Initiation:

    • Add DCM (5 mL).[1] The solution typically turns blue/green (characteristic of Cu(II)).[1]

    • Add Pyridine.[1][3][4][5]

    • Validation Check: Ensure the vessel is open to air (or equipped with a drying tube).[1] Oxygen is often the terminal oxidant regenerating the Copper cycle which interacts with the Bismuth.

  • Incubation:

    • Stir at room temperature (25°C) for 6–12 hours.

    • Monitoring: TLC will show the disappearance of Indole (

      
      ) and appearance of N-mesitylindole (
      
      
      
      in Hex/EtOAc).[1]
    • Visual Cue: The reaction mixture often changes from blue to a dark olive/brown slurry as Bi salts precipitate.[1]

  • Workup (Green Advantage):

    • Filter the mixture through a pad of silica or Celite to remove inorganic Bismuth/Copper salts.[1]

    • Concentrate the filtrate.[1]

    • Purification: Flash chromatography (Hexanes).[1]

    • Result: Expect >85% yield of N-mesitylindole.

Why this beats Palladium: Attempting this with Pd(OAc)2/BINAP would require heating to 110°C in Toluene, strict deoxygenation, and would likely yield <50% due to the "ortho-effect" inhibiting the catalyst turnover.

Part 4: Decision Logic for Process Chemists

When should you switch from Palladium to Bismuth? Use this logic flow.

DecisionTree Start Target: Aryl-Coupling Sterics Is the Aryl Group Sterically Hindered? (e.g., Mesityl, 2,6-disubst) Start->Sterics NoSterics No (Phenyl, p-Tolyl) Sterics->NoSterics Standard YesSterics Yes (Mesityl) Sterics->YesSterics Difficult PdRoute Use Palladium Catalysis (Buchwald-Hartwig) High Atom Economy NoSterics->PdRoute BiRoute Use Bi(mes)3 Reagent (Barton/Chan-Lam) High Steric Tolerance YesSterics->BiRoute Toxicity Strict Metal Limits? (API Final Step) PdRoute->Toxicity BiGreen Bi Preferred (Class 1 Pd removal is costly) Toxicity->BiGreen Yes PdClean Pd Acceptable (If scavenging works) Toxicity->PdClean No

Caption: Decision matrix for selecting between Pd-catalysis and Bi-mediated systems based on sterics and regulatory toxicity limits.

References

  • Gagnon, A., et al. (2008).[1][3] "Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates." Journal of Organic Chemistry. Link[1]

  • Barton, D. H. R., et al. (1987).[1] "Bismuth(V) Reagents for N-Arylation." Tetrahedron Letters. (Seminal work establishing Bi(V) for hindered arylation). Link

  • Federsel, H. J. (2009).[1] "Process Chemistry in the Pharmaceutical Industry: Key Therapeutic Areas." Chemical Reviews. (Discusses Pd toxicity limits vs Green alternatives). Link[1]

  • PubChem. (2025).[1][6] "Tri(mesityl)bismuthine Compound Summary." National Library of Medicine.[1] Link

  • International Conference on Harmonisation (ICH). (2019). "Guideline Q3D(R1) on Elemental Impurities." (Defines Pd as Class 1 and Bi as low risk).[1] Link

Sources

Comparative

"cost-effectiveness analysis of Tri(mesityl)bismuthine in synthesis"

Cost-Effectiveness Analysis of Tri(mesityl)bismuthine in Synthesis Executive Summary: The "Green Premium" Paradox In modern organic synthesis, the choice of transmetallating reagent in cross-coupling reactions—specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Cost-Effectiveness Analysis of Tri(mesityl)bismuthine in Synthesis

Executive Summary: The "Green Premium" Paradox

In modern organic synthesis, the choice of transmetallating reagent in cross-coupling reactions—specifically Stille-type (Tin) and Suzuki-type (Boron) paradigms—is often dictated by a trade-off between reactivity and toxicity . Tri(mesityl)bismuthine (Mes


Bi) has emerged as a disruptive alternative that challenges this binary.

While organotin reagents (Stannanes) offer high reactivity, their severe neurotoxicity and regulatory disposal costs (EPA/REACH restrictions) create a hidden "process debt." Conversely, organoboron reagents (Boronic acids) are non-toxic but often suffer from protodeboronation and variable stability.

The Verdict: Mes


Bi offers a cost-effective "Goldilocks" zone . It retains the air-stability and reactivity profile of stannanes without the toxicity, and avoids the instability issues of electron-rich boronic acids. This guide analyzes the economic and technical case for shifting to Mes

Bi, supported by experimental protocols and comparative data.

Technical Deep Dive: The Hidden Costs of Reagents

To evaluate cost-effectiveness, we must look beyond the catalog price per gram and consider the Total Process Cost (TPC) , which includes synthesis, purification, and waste management.

Comparative Performance Matrix
FeatureTri(mesityl)bismuthine (Mes

Bi)
Tributyltin Chloride (Stille) Phenylboronic Acid (Suzuki)
Direct Material Cost Moderate (Low if synthesized in-house)Low (Commodity chemical)Variable (High for complex aryls)
Toxicity Profile Green (Non-toxic, LD

> 5g/kg)
Red (Neurotoxic, Marine Pollutant)Green (Generally safe)
Air/Moisture Stability High (Shelf-stable solid)High (Stable liquid/oil)Moderate (Prone to dehydration/oxidation)
Purification Cost Low (Bi byproducts are insoluble salts)High (Trace Sn removal is difficult)Moderate (Boron byproducts are water soluble)
Atom Economy High (Transfers all 3 aryl groups in specific conditions)Low (Only 1 group transfers; toxic Sn residue)Moderate (1 group transfers)

Analyst Note: The "Purification Cost" for Tin is the critical economic driver. Removing trace organotin to <5 ppm for pharmaceutical intermediates often requires multiple silica columns or specific scavengers (e.g., KF on silica), driving up labor and solvent costs significantly. Mes


Bi byproducts (BiCl

or Bi

O

) are easily filtered.

Decision Logic: When to Switch to Bismuth?

The following decision tree illustrates the logical pathway for selecting Mes


Bi over traditional alternatives.

ReagentSelection Start Target Transformation: Pd-Catalyzed Cross-Coupling Substrate Is the Substrate Base-Sensitive? Start->Substrate TinRoute Consider Stille (Sn) (Neutral conditions) Substrate->TinRoute Yes (Base Sensitive) BoronRoute Consider Suzuki (B) (Basic conditions) Substrate->BoronRoute No (Base OK) ToxicityCheck Is Product for Pharma/Bio? (Strict Metal Limits) TinRoute->ToxicityCheck StabilityCheck Is Boronic Acid Unstable? (Protodeboronation risk) BoronRoute->StabilityCheck MesBi_Solution SELECT Mes3Bi (Neutral, Non-Toxic, Stable) ToxicityCheck->MesBi_Solution Yes (Avoid Sn) UseSn Use Organotin (High Purification Cost) ToxicityCheck->UseSn No (Commodity Chem) StabilityCheck->MesBi_Solution Yes (Unstable) UseB Use Boronic Acid (Standard) StabilityCheck->UseB No (Stable)

Figure 1: Strategic decision tree for selecting Mes


Bi based on substrate sensitivity and downstream purity requirements.

Experimental Protocols (Self-Validating Systems)

To maximize cost-effectiveness, it is recommended to synthesize Mes


Bi in-house rather than purchasing it as a specialty reagent.
Protocol A: "Make" – Cost-Efficient Synthesis of Mes Bi

Objective: Synthesize 50g of Mes


Bi at ~20% of commercial catalog price.
Mechanism: Grignard addition to Bismuth(III) Chloride.

Materials:

  • 2-Bromomesitylene (150 mmol)

  • Magnesium turnings (180 mmol)

  • Bismuth(III) chloride (BiCl

    
    ) (45 mmol) [Cheap, commodity salt]
    
  • THF (Anhydrous)

Step-by-Step Workflow:

  • Grignard Formation: Generate MesMgBr in THF by adding 2-bromomesitylene dropwise to Mg turnings at reflux. Validation: Solution turns dark/grey; exotherm observed.

  • Addition: Cool Grignard solution to 0°C. Add BiCl

    
     (dissolved in minimal THF) slowly. Causality: Slow addition prevents homo-coupling of the Grignard reagent.
    
  • Reflux: Warm to room temperature and reflux for 2 hours to ensure complete substitution (BiCl

    
    
    
    
    
    Mes
    
    
    Bi).
  • Quench & Workup: Quench with sat. NH

    
    Cl. Extract with diethyl ether.
    
  • Purification: Recrystallize from ethanol/acetone.

    • Yield: Typically >85%.[1][2][3]

    • Cost Analysis: Raw materials cost approx. $0.80/gram vs Commercial price

      
      10.00/gram.
      
Protocol B: "Use" – Pd-Catalyzed N-Arylation (The Stille Alternative)

Context: N-arylation of azoles often fails with boronic acids due to copper poisoning or instability. Mes


Bi acts as a robust aryl donor.

Reaction:



Procedure:

  • Charge: In a reaction tube, add Imidazole (1.0 equiv), Mes

    
    Bi (0.5 equiv), and Cu(OAc)
    
    
    
    (0.1 equiv).
    • Note: Bi transfers multiple aryl groups under oxidative conditions, improving atom economy.

  • Solvent: Add MeOH or CH

    
    Cl
    
    
    
    .
  • Conditions: Stir at Room Temperature under open air (or O

    
     balloon) for 12h.
    
    • Mechanism: The Bi-C bond is activated by Cu(II), transferring the aryl group to the nitrogen nucleophile.

  • Validation: TLC shows disappearance of imidazole. Product is isolated by simple filtration through a silica pad (Bi stays at baseline).

Mechanism of Action: The Transmetallation Advantage

Understanding why Mes


Bi works is key to trusting the protocol. Unlike Boron (which requires a base to form the reactive boronate "ate" complex), Bismuth can transmetallate directly to Palladium or Copper via a neutral mechanism, often accelerated by fluoride or simple oxidative addition.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetallation (Rate Limiting) PdII->TransMet Mes3Bi Mes3Bi Mes3Bi->TransMet Donates Ar RedElim Reductive Elimination TransMet->RedElim BiX3 byproduct RedElim->Pd0 Regenerates Product Ar-Mes Product RedElim->Product

Figure 2: Catalytic cycle showing the entry point of Mes


Bi. The neutral transmetallation avoids the need for strong bases required in Suzuki coupling.

References

  • Gagnon, A. et al. (2023). Synthesis of Highly Functionalized Bismacycles via Post-Transmetallation Modification. Journal of Organic Chemistry.

  • Mohan, R. S. et al. (2021).[3] Bismuth (III) Chloride Catalyzed Multicomponent Synthesis. Green and Sustainable Chemistry.

  • Tanaka, H. et al. (2018). Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines. Molecules.

  • Dopp, E. et al. (2011). Toxicity of volatile methylated species of bismuth, arsenic, tin, and mercury in Mammalian cells. Journal of Toxicology.

  • Sigma-Aldrich .[4] Tri(mesityl)bismuthine Product Specification.

Sources

Safety & Regulatory Compliance

Safety

Tri(mesityl)bismuthine proper disposal procedures

Executive Summary Tri(mesityl)bismuthine (CAS 59344-64-8) is a sterically hindered organobismuth(III) compound used primarily as an arylating reagent and radical precursor.[1][2] Unlike its lighter group 15 analogs (phos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tri(mesityl)bismuthine (CAS 59344-64-8) is a sterically hindered organobismuth(III) compound used primarily as an arylating reagent and radical precursor.[1][2] Unlike its lighter group 15 analogs (phosphines/arsines) or alkyl-bismuth variants, it exhibits remarkable air and moisture stability due to the shielding effect of the mesityl (2,4,6-trimethylphenyl) groups.[2]

Immediate Disposal Directive:

  • Status: Non-Pyrophoric / Air-Stable Solid. [1][2]

  • Primary Hazard: Heavy metal contamination; potential acute toxicity if ingested/inhaled.[1][2]

  • Waste Stream: Segregated Solid Waste (Heavy Metal) or Organic Liquid Waste (Heavy Metal) .[2] Do not combine with oxidizers or strong acids.[1][2]

Compound Profile & Hazard Assessment

To manage disposal effectively, one must understand the chemical behavior dictated by the compound's structure.

ParameterDataOperational Implication
Chemical Name Tris(2,4,6-trimethylphenyl)bismuthSteric bulk prevents rapid oxidation.[1][2]
CAS Number 59344-64-8 Use for waste labeling/manifests.[1][2]
Formula C₂₇H₃₃BiHigh molecular weight (566.5 g/mol ).[2]
Physical State White to off-white crystalline solidLow volatility; dust control is priority.[1][2]
Stability Air/Moisture StableDoes not require inert atmosphere quenching.[1][2]
Reactivity Cleaves with strong acids/halogensKeep away from HNO₃, Br₂, Cl₂ waste.[1][2]

The "Green" Metal Misconception: While Bismuth is often cited as the "green" heavy metal due to its lower toxicity compared to Arsenic or Antimony, it is strictly regulated in industrial and pharmaceutical waste streams. The Bi-C bond is weak (~35 kcal/mol), meaning it can degrade to inorganic bismuth salts in the environment. Therefore, it must never enter aqueous waste streams or sewage systems.[1][2][3]

Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Context: You have a bottle of solid reagent that is no longer needed.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][2][4][5] Tri(mesityl)bismuthine.[2][6]

    • Hazard Checkbox: Toxic, Environmental Hazard.[1]

    • Note: "Contains Heavy Metal (Bismuth)."[2]

  • Transfer: Transfer the solid directly into the waste container.

    • Technique: Avoid dust generation.[1][2] Work inside a fume hood.

  • Sealing: Cap tightly. No quenching is required for the pure solid.

  • Manifest: Classify as "Solid Waste, Organic, Containing Heavy Metals (Bi)." [2]

Scenario B: Disposal of Reaction Mixtures (Solutions)

Context: The compound is dissolved in organic solvent (e.g., THF, Toluene) post-reaction.[1]

  • Quenching (Precautionary):

    • While Tri(mesityl)bismuthine is stable, reaction byproducts (e.g., radical species or reduced Bi(0)) may be reactive.[2]

    • Step: Add saturated aqueous Ammonium Chloride (NH₄Cl) to the reaction mixture. Stir for 15 minutes.

  • Phase Separation:

    • Separate the organic layer (containing the organobismuth) from the aqueous layer.

  • Aqueous Layer:

    • Test pH.[1][2] If neutral, dispose of as Aqueous Waste (Trace Metals) . Note: Bismuth solubility in neutral water is negligible, but carryover occurs.

  • Organic Layer (Main Waste):

    • Pour into "Organic Solvent Waste (Heavy Metal)" carboy.

    • CRITICAL: Do not mix with "Halogenated Waste" if the solvent is non-halogenated, unless your facility combines them. However, ensure no strong oxidizers are present in the waste stream.

Visual Workflows

Figure 1: Waste Stream Decision Tree

This logic flow ensures the compound ends up in the correct regulatory stream, preventing costly re-classification or safety incidents.

DisposalDecision Start Waste Material: Tri(mesityl)bismuthine StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solid Liquid Reaction Solution StateCheck->Liquid Dissolved SolidBin CONTAINER A: Solid Hazardous Waste (Tag: Heavy Metal - Bi) Solid->SolidBin Direct Transfer Quench Quench: Add Sat. NH4Cl (aq) Liquid->Quench Separate Phase Separation Quench->Separate AqLayer Aqueous Layer Separate->AqLayer OrgLayer Organic Layer Separate->OrgLayer AqBin CONTAINER C: Aqueous Waste (Trace Metals) AqLayer->AqBin LiquidBin CONTAINER B: Organic Solvent Waste (Tag: Heavy Metal - Bi) OrgLayer->LiquidBin

Caption: Decision matrix for segregating Tri(mesityl)bismuthine waste based on physical state and matrix.

Emergency Procedures: Spill Management

In the event of a spill, the primary goal is to contain the heavy metal dust or solution to prevent it from spreading to floor drains.

Spill Cleanup Protocol:

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles. If powder spill is >50g, use a N95 or P100 respirator to avoid inhalation.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion.[2]

    • Liquid: Surround with absorbent pads or vermiculite.[2]

  • Cleanup:

    • Scoop material into a wide-mouth waste jar.[2]

    • Wipe the surface with a soap/water solution.

    • Validation: A final wipe with a methanol-dampened tissue can help solubilize and remove residual organic film.[1][2]

  • Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste container.

Figure 2: Spill Response Logic

SpillResponse Alert Spill Detected Assess Assess State Alert->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Solution/Solvent Assess->LiquidSpill WetMethod Cover with Wet Paper Towels SolidSpill->WetMethod Prevent Dust AbsorbMethod Absorb with Vermiculite/Pads LiquidSpill->AbsorbMethod Contain Flow Collect Collect into Waste Jar WetMethod->Collect AbsorbMethod->Collect Decon Decontaminate Surface (Soap + MeOH Wipe) Collect->Decon

Caption: Operational workflow for containing and cleaning Tri(mesityl)bismuthine spills.

Regulatory Reference & Waste Classification

  • RCRA Classification (USA):

    • Tri(mesityl)bismuthine is not a P-listed or U-listed waste.[2]

    • However, if dissolved in ignitable solvents (e.g., THF), the waste codes D001 (Ignitable) apply.

    • California (Cal/EPA): Bismuth compounds may be regulated as "California Hazardous Waste" due to persistent toxicity thresholds for metal salts.[2] Always tag as Toxic .

  • European Waste Catalogue (EWC):

    • Code 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

References

  • PubChem. (n.d.).[2] Tri(mesityl)bismuthine Compound Summary (CID 4670734).[2] National Library of Medicine.[2] Retrieved from [Link]

  • Gagnon, A., et al. (2021).[2] Redox-Neutral Organometallic Elementary Steps at Bismuth.[2][5] Journal of the American Chemical Society.[5] (Contextual reference for Bismuth(III) stability and handling). Retrieved from [Link][1][2][5]

Sources

Handling

A Researcher's Guide to the Safe Handling of Tri(mesityl)bismuthine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tri(mesityl)bismuthine. As a Senior Application Scientist, my objective is to s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tri(mesityl)bismuthine. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your work is not only groundbreaking but also fundamentally safe. The protocols described herein are designed to be self-validating systems, grounded in authoritative sources to build a foundation of trust and expertise.

Understanding the Hazard Landscape

Organobismuth compounds, as a class, present a unique set of challenges that demand rigorous adherence to safety protocols.[5][6] The primary hazards associated with compounds analogous to Tri(mesityl)bismuthine include:

  • Contact Hazards : Organobismuth compounds can cause skin and eye irritation.[3][4][7] Prolonged or repeated contact may lead to more severe issues. Therefore, preventing direct contact is a critical aspect of safe handling.[1]

  • Respiratory Hazards : Inhalation of dust or fumes can irritate the respiratory tract.[4][7]

  • Ingestion Hazards : These compounds are harmful if swallowed.[3][4]

  • Air and Moisture Sensitivity : Many organometallic compounds, including organobismuthines, can be sensitive to air and moisture, potentially leading to decomposition or reaction with atmospheric water.[2][8][9] While some solid organobismuth compounds are relatively stable, it is best practice to handle them under an inert atmosphere.

  • Toxicity : While bismuth itself is considered to have low toxicity, organobismuth compounds can exhibit different toxicological profiles.[10][11][12] For instance, Trimethylbismuth has been shown to cause convulsions and pulmonary edema in animal studies.[10]

Hazard Summary Table
Hazard TypeAssociated Risks and ConsiderationsRelevant Compounds for Analogy
Skin/Eye Contact Causes skin irritation and serious eye damage.[3][4]Trimethylbismuth, Triphenylbismuth[1][3][4]
Inhalation May cause respiratory tract irritation.[4][7]Triphenylbismuth, Trimethylbismuth[4][7]
Ingestion Harmful if swallowed.[3][4]Trimethylbismuth, Triphenylbismuth[3][4]
Reactivity Moisture sensitive.[2] May react with strong oxidizing agents.[1]Triphenylbismuth[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Tri(mesityl)bismuthine. The following table outlines the minimum required PPE. All PPE should be donned before entering the designated work area and doffed in a manner that prevents cross-contamination.[13]

PPE Requirements Table
Body PartRequired PPERationale and Best Practices
Hands Double Gloving: Nitrile or neoprene gloves.The use of two pairs of gloves provides an extra layer of protection against potential tears and permeation. Change gloves immediately if they become contaminated.[14]
Eyes Chemical Safety Goggles: with side shields.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[14]
Face Face Shield: Worn in conjunction with safety goggles.Offers an additional barrier of protection for the entire face from splashes.[14]
Body Flame-Resistant Laboratory Coat: with tight-fitting cuffs.A flame-resistant coat is crucial, especially when working with potentially pyrophoric or flammable reagents.[15] The cuffs should be tucked into the inner pair of gloves.
Respiratory NIOSH-approved Respirator: (e.g., N95 or higher)Recommended when handling the powder outside of a certified chemical fume hood or glovebox to prevent inhalation of fine particles.[16]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring the integrity of your experiment.

Preparation and Inert Atmosphere Techniques

Given the potential air and moisture sensitivity of organobismuth compounds, all manipulations should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[8][9][17][18]

  • Glovebox Use : Before introducing Tri(mesityl)bismuthine into the glovebox, ensure the atmosphere is purged and maintained at low oxygen and moisture levels.

  • Schlenk Line Techniques : If a glovebox is unavailable, utilize Schlenk flasks and cannulation techniques for transfers. Glassware should be oven-dried or flame-dried under vacuum to remove adsorbed moisture.[8]

Workflow for Handling Tri(mesityl)bismuthine

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_glassware Oven/Flame-Dry Glassware prep_ppe->prep_glassware prep_inert Establish Inert Atmosphere (Glovebox/Schlenk Line) prep_glassware->prep_inert handle_weigh Weigh Compound Under Inert Atmosphere prep_inert->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer reaction_run Conduct Reaction handle_transfer->reaction_run reaction_quench Safely Quench Reaction reaction_run->reaction_quench cleanup_decontaminate Decontaminate Glassware reaction_quench->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: Workflow for handling Tri(mesityl)bismuthine.

Weighing and Transfer
  • Weighing : Always weigh Tri(mesityl)bismuthine in a tared, sealed container within a glovebox or under a flow of inert gas.

  • Transfer : Use solid addition funnels or other appropriate techniques to transfer the solid to the reaction vessel, minimizing the risk of spills and exposure.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][7] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][19][20]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[20] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a sealed container for disposal.
Spill Response Flowchart

spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate ppe Don Appropriate Spill Response PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Spill Material into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report Incident dispose->report

Caption: Spill response procedure for Tri(mesityl)bismuthine.

Disposal Plan: Responsible Waste Management

All waste containing Tri(mesityl)bismuthine, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Containerization : Collect all waste in clearly labeled, sealed containers.

  • Labeling : The label should include "Hazardous Waste," the chemical name, and associated hazards.

  • Disposal : Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Conclusion: A Culture of Safety

The responsible use of Tri(mesityl)bismuthine necessitates a proactive and informed approach to safety. By understanding the potential hazards, implementing robust handling procedures, and being prepared for emergencies, you can mitigate risks and foster a secure research environment. This guide serves as a foundational resource, but it is incumbent upon every researcher to seek out and adhere to their institution's specific safety protocols.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Haz-Map. (n.d.). Trimethyl bismuth - Hazardous Agents. Retrieved from [Link]

  • Boston University Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bismuth Trichloride. Retrieved from [Link]

  • Ereztech LLC. (2025, June 17). BI3919 Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2020, March 13). TRIMETHYLBISMUTH Safety Data Sheet OMBI086. Retrieved from [Link]

  • Gelest, Inc. (2015, November 17). TRIPHENYLBISMUTH Safety Data Sheet. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Ferreira, C., Guedes, J., & Valentão, P. (2021). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? Pharmaceuticals, 14(9), 893. Retrieved from [Link]

  • Wikipedia. (n.d.). Organobismuth chemistry. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Research Core Facilities. (2017, March 20). SAFETY DATA SHEET Bismuth (pieces). Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • Nathan Trotter. (n.d.). Bismuth. Retrieved from [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Oxford Academic. (2023, October 31). 7 General techniques for handling air-sensitive compounds. Retrieved from [Link]

  • ESPI Metals. (n.d.). Bismuth - SAFETY DATA SHEET. Retrieved from [Link]

  • Wang, Y., Li, Y., & Sun, H. (2019). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 24(1), 123. Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

  • Procter, D. J., & Matzger, A. J. (2025, July 8). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. Journal of the American Chemical Society. Retrieved from [Link]

  • Nishida, M., et al. (2019). The cytotoxicity of organobismuth compounds with certain molecular structures can be diminished by replacing the bismuth atom with an antimony atom in the molecules. The Journal of toxicological sciences, 44(9), 625–633. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.